Rupestonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-UWJYBYFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151111 | |
| Record name | Rupestonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115473-63-7 | |
| Record name | Rupestonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115473637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rupestonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Potent Bioactivity of Sesquiterpenes from Artemisia rupestris: A Technical Guide for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Artemisia rupestris L., a perennial herb belonging to the Asteraceae family, has a long-standing history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be largely attributed to its rich composition of sesquiterpenes. These C15 isoprenoid compounds exhibit a remarkable diversity of chemical structures, which in turn gives rise to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anti-inflammatory, anti-influenza, cytotoxic, and antimicrobial activities of sesquiterpenes isolated from Artemisia rupestris. Detailed experimental protocols for key bioassays, quantitative data on the biological activities of specific compounds, and elucidation of the underlying signaling pathways are presented to facilitate further research and development in this promising area of natural product-based drug discovery.
Introduction
The genus Artemisia is a prolific source of bioactive secondary metabolites, with sesquiterpene lactones being one of the most prominent classes of compounds. Artemisia rupestris, in particular, has been the subject of numerous studies, leading to the isolation and characterization of a wide array of sesquiterpenoids, including guaianolides, eudesmanolides, and germacranolides. These compounds have demonstrated potent biological effects, making them attractive candidates for the development of novel therapeutic agents. This whitepaper aims to consolidate the current scientific knowledge on the biological activities of sesquiterpenes from Artemisia rupestris, with a focus on providing practical information for researchers in the field.
Biological Activities of Sesquiterpenes from Artemisia rupestris
The sesquiterpenes isolated from Artemisia rupestris have been shown to possess a range of biological activities, with anti-inflammatory, anti-influenza, cytotoxic, and antimicrobial effects being the most extensively studied.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, and the search for novel anti-inflammatory agents is of paramount importance. Several sesquiterpenes from Artemisia rupestris have been identified as potent inhibitors of inflammatory pathways.
Table 1: Anti-inflammatory Activity of Sesquiterpenes from Artemisia rupestris
| Compound | Sesquiterpene Class | Assay | Cell Line | IC50 (µM) | Reference |
| Rupestonic Acid B | Guaiane | NO Production Inhibition | BV-2 Microglia | 2.6 | [1] |
| This compound G | Guaiane | NO Production Inhibition | BV-2 Microglia | 2.2 | [1] |
| Rupestrisin A | Sesquiterpene | NO Production Inhibition | BV-2 Microglia | 24.3 | [2] |
| Dimeric Sesquiterpenoid 1 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 17.0 | [3] |
| Dimeric Sesquiterpenoid 2 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 25.4 | [3] |
| Dimeric Sesquiterpenoid 3 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 31.8 | [3] |
| Dimeric Sesquiterpenoid 4 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 45.2 | [3] |
| Dimeric Sesquiterpenoid 5 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 53.7 | [3] |
| Dimeric Sesquiterpenoid 6 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 71.8 | [3] |
| (1R,7R,10S)-1-hydroxy-3-oxoguaia-4,11(13)-dien-12-oic acid | Guaiane | NO Production Inhibition | RAW 264.7 | >100 | [4] |
| (1R,7R,10S)-10-hydroxy-3-oxoguaia-4,11(13)-dien-12-oic acid | Guaiane | NO Production Inhibition | RAW 264.7 | >100 | [4] |
Anti-influenza Activity
The emergence of drug-resistant influenza virus strains necessitates the discovery of new antiviral agents. This compound, a prominent sesquiterpene from Artemisia rupestris, and its derivatives have shown promising activity against influenza viruses.
Table 2: Anti-influenza Activity of this compound Derivatives
| Compound | Virus Strain | Cell Line | IC50 (µM) | TC50 (µM) | Reference |
| This compound Derivative 2d | Influenza A (H3N2) | MDCK | 0.35 | 593 | [5] |
| This compound Derivative 2g | Influenza A (H3N2) | MDCK | 0.21 | 167 | [5] |
| This compound Derivative 5g | Influenza A (H3N2) | MDCK | 2.89 | 15.1 | [5] |
| This compound Derivative 5g | Influenza A (H1N1) | MDCK | 0.38 | 15.1 | [5] |
Cytotoxic Activity
The potential of natural products as anticancer agents is a major area of research. Sesquiterpenes from Artemisia species have been investigated for their cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxic Activity of Sesquiterpenes and their Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Quinoline Analogue 11 | C6 (Rat Glioblastoma) | 5.45 | [6] |
| Quinoline Analogue 11 | HeLa (Human Cervical Cancer) | 9.6 | [6] |
| Quinoline Analogue 11 | HT-29 (Human Colon Adenocarcinoma) | 7.8 | [6] |
| Quinoline Analogue 17 | C6 (Rat Glioblastoma) | 12.3 | [6] |
| Quinoline Analogue 17 | HeLa (Human Cervical Cancer) | 15.2 | [6] |
| Quinoline Analogue 17 | HT-29 (Human Colon Adenocarcinoma) | 11.5 | [6] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. Sesquiterpenes from Artemisia species have demonstrated activity against a range of pathogenic bacteria and fungi.
Table 4: Antimicrobial Activity of Sesquiterpenes from Artemisia Species
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Artemisia Pickering Nanoemulsion | E. coli PMC 201 | 1.68 ± 0.72 | [7] |
| Artemisia Pickering Nanoemulsion | S. aureus ATCC 29213 | 1.62 ± 0.37 | [7] |
| Artemisia Pickering Nanoemulsion | B. subtilis SZMC 0209 | 1.42 ± 0.64 | [7] |
| Artemisia Pickering Nanoemulsion | P. aeruginosa PMC 103 | 1.46 ± 0.22 | [7] |
| Artemisia Pickering Nanoemulsion | S. pyogenes SZMC 0119 | 3.15 ± 0.16 | [7] |
| Artemisia Pickering Nanoemulsion | C. albicans SZMC 1372 | 3.62 ± 0.65 | [7] |
| 3'-hydroxygenkwanin (from A. sieberi) | B. subtilis | 50 (µ g/disk ) | [8] |
| 3'-hydroxygenkwanin (from A. sieberi) | S. aureus | 25 (µ g/disk ) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.
-
Cell Culture: RAW 264.7 macrophages or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to detect the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response.
-
Cell Lysis: After treatment with test compounds and/or LPS, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Signaling Pathways and Mechanisms of Action
The biological activities of sesquiterpenes from Artemisia rupestris are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these sesquiterpenes are primarily attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with pro-inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Studies have shown that some sesquiterpenes from Artemisia species can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[9]
The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical pathway in the regulation of inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors that control the expression of inflammatory mediators. It has been reported that sesquiterpenes can suppress the phosphorylation of ERK, JNK, and p38, thus attenuating the inflammatory response.[10]
Caption: Anti-inflammatory signaling pathways modulated by sesquiterpenes.
Experimental Workflow: From Plant to Bioactive Compound
The discovery of bioactive sesquiterpenes from Artemisia rupestris typically follows a systematic workflow involving extraction, fractionation, isolation, and bioactivity screening.
Caption: General workflow for the isolation and bioactivity screening of sesquiterpenes.
Conclusion and Future Directions
The sesquiterpenes from Artemisia rupestris represent a rich and diverse source of bioactive natural products with significant therapeutic potential. The potent anti-inflammatory, anti-influenza, cytotoxic, and antimicrobial activities of these compounds, coupled with their novel chemical structures, make them promising leads for the development of new drugs.
Future research should focus on:
-
Comprehensive Bioactivity Profiling: Screening of a wider range of sesquiterpenes from Artemisia rupestris against a broader panel of biological targets.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of these sesquiterpenes and their biological activities to guide the synthesis of more potent and selective analogues.
-
In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic efficacy and safety of the most promising compounds in preclinical animal models.
-
Synergistic Studies: Investigating the potential synergistic effects of these sesquiterpenes with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
By leveraging the information presented in this technical guide, researchers can accelerate the translation of these promising natural products from the laboratory to the clinic.
References
- 1. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sesquiterpene and thiophene derivatives from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Inhibitory Dimeric Sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New guaiane sesquiterpenes from Artemisia rupestris and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial sesquiterpene lactones from Artemisia sieberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Heat-Processed Artemisia capillaris Thunberg by Regulating IκBα/NF-κB Complex and 15-PGDH in Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antitumor Potential of Rupestonic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the emerging antitumor properties of Rupestonic acid and its derivatives. While research into the direct anticancer effects of this compound is still in its nascent stages, preliminary studies on its derivatives have shown promising cytotoxic and pro-apoptotic activities, suggesting a potential new avenue for cancer therapy. This document aims to consolidate the existing data, provide detailed experimental methodologies for future research, and visualize the potential mechanisms of action.
Executive Summary
This compound, a sesquiterpene lactone, has been primarily investigated for its antiviral properties. However, recent research into its synthetic derivatives has unveiled potential anticancer activities. Notably, a derivative of this compound has demonstrated significant cytotoxicity against cervical (HeLa) and colon (HT-29) cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, characterized by a reduction in mitochondrial membrane potential. This guide provides the available quantitative data, outlines key experimental protocols to further investigate these properties, and presents a putative signaling pathway based on the initial findings.
Data Presentation: Cytotoxic Activity of this compound Derivative 5e
The following table summarizes the available quantitative data on the cytotoxic activity of a this compound derivative, designated as 5e, against two human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.737 ± 0.05 |
| HT-29 | Colon Cancer | 1.194 ± 0.02 |
Data sourced from a study on this compound derivatives, which indicated that derivative 5e induced early apoptosis in both HeLa and HT-29 cells.[1]
Experimental Protocols
To facilitate further research into the antitumor properties of this compound and its derivatives, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound or its derivatives
-
Human cancer cell lines (e.g., HeLa, HT-29, and others for broader screening)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing propidium iodide to enter and stain the DNA).
Materials:
-
This compound or its derivatives
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or its derivatives at the determined IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound or its derivatives
-
Human cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or its derivatives as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Visualization
Based on the preliminary finding that a this compound derivative induces apoptosis and reduces mitochondrial membrane potential, a putative signaling pathway is proposed. This diagram illustrates the potential intrinsic apoptotic pathway that may be activated. Further research is required to validate this proposed mechanism for both this compound and its derivatives.
Caption: Proposed intrinsic apoptosis pathway for a this compound derivative.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of the antitumor properties of this compound.
Caption: A logical workflow for investigating the antitumor properties of this compound.
Conclusion and Future Directions
The preliminary evidence surrounding this compound derivatives suggests a promising foundation for the development of novel anticancer agents. The observed cytotoxicity and induction of apoptosis in cancer cell lines warrant a more in-depth investigation into the parent compound, this compound. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to identify sensitive cancer types.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its apoptotic and potential cell cycle arrest activities.
-
Signaling Pathway Identification: Identifying and validating the key signaling pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy: Assessing the antitumor efficacy and safety of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to identify compounds with improved potency and selectivity.
This technical guide provides a starting point for the scientific community to explore the full therapeutic potential of this compound and its analogs in the fight against cancer. The provided protocols and visualized pathways are intended to serve as a roadmap for these future investigations.
References
Unveiling the Diversity of Rupestonic Acid: A Technical Guide to its Natural Variants and Isomers
For Researchers, Scientists, and Drug Development Professionals
Rupestonic acid, a sesquiterpene lactone primarily isolated from Artemisia rupestris L., has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-influenza virus effects.[1][2] This in-depth technical guide provides a comprehensive overview of the known natural variants and isomers of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
The Core Structure: this compound
This compound possesses a characteristic guaiane-type sesquiterpenoid skeleton. Its chemical structure features a five-membered ring fused to a seven-membered ring, with multiple chiral centers that give rise to its specific stereochemistry. The IUPAC name for this compound is 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [3][4] |
| Molar Mass | 248.32 g/mol | [3] |
| CAS Number | 83161-56-2 | [5] |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Naturally Occurring Variants of this compound
Recent phytochemical investigations of Artemisia rupestris have led to the isolation and characterization of several natural analogs of this compound. These variants typically exhibit modifications to the core this compound scaffold, such as hydroxylations or variations in side chains.
Rupestonic Acids B-G
A study focusing on the chemical constituents of Artemisia rupestris reported the discovery of six new guaiane sesquiterpenoids, designated as Rupestonic acids B-G.[5] The structures of these new compounds were elucidated through extensive 1D and 2D NMR analysis, with their absolute configurations established by electronic circular dichroism (ECD) in combination with density functional theory calculations.[5]
Among these, this compound B (compound 2 in the study) and this compound G (compound 6 in the study) demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells, with IC50 values of 2.6 µM and 2.2 µM, respectively.[5] This suggests their potential as anti-inflammatory agents.
Isothis compound
A novel sesquiterpene, named isothis compound, was also isolated from Artemisia rupestris.[6] Structural elucidation via spectral and X-ray crystallographic methods revealed that isothis compound possesses an unusual 6,7-membered ring skeleton, which distinguishes it from the 5,7-membered ring system of this compound.[6] Interestingly, both compounds share the same absolute configuration at C-1. The proposed biogenesis of isothis compound involves a bond cleavage (C4-C5) and formation (C5-C14) from the this compound skeleton.[6]
Isomers of this compound
The stereochemical complexity of this compound allows for the existence of several isomers. While a comprehensive characterization of all possible stereoisomers is not extensively documented in the currently available literature, the synthesis and biological evaluation of derivatives have provided insights into the importance of stereochemistry for its activity.
For instance, the synthesis of various glycosyl derivatives of this compound revealed that the stereochemistry of the sugar moiety significantly impacts the anti-influenza activity.[7] Compound 2g in one study, a hepta-O-acetyllactosyl derivative, was the most active against influenza H3N2 virus (IC50 = 0.21 µM).[7] In contrast, its geometric isomer, compound 2h (hepta-O-acetylmaltosyl derivative), exhibited weak activity (IC50 = 89.6 µM), highlighting the critical role of stereoisomerism in biological function.[7]
Experimental Protocols
Isolation and Purification of this compound and its Natural Variants
A common method for the isolation of this compound and its analogs from Artemisia rupestris involves high-speed counter-current chromatography (HSCCC).[5]
Experimental Workflow for HSCCC Separation
Caption: Workflow for the isolation and purification of this compound and its natural variants.
The selection of the two-phase solvent system for HSCCC is crucial and is guided by the measurement of the partition coefficient (K) of the target compounds.[5] Following separation, the purity of the isolated compounds is typically assessed by High-Performance Liquid Chromatography (HPLC), and their structures are identified using spectroscopic methods such as Mass Spectrometry (MS), 1H NMR, and 13C NMR.[5]
Structural Elucidation
The determination of the chemical structures of novel natural products like this compound variants relies on a combination of spectroscopic techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HR-MS): Determines the exact molecular formula.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[6]
-
Electronic Circular Dichroism (ECD): Used in conjunction with theoretical calculations (e.g., density functional theory) to establish the absolute configuration of chiral molecules.[5]
Biological Activity and Signaling Pathways
This compound and its derivatives have been extensively studied for their anti-influenza virus activity.[1][2][8] The mechanism of action for some derivatives has been shown to involve the upregulation of the Heme Oxygenase-1 (HO-1)-mediated interferon (IFN) response.[5]
Signaling Pathway of a this compound Derivative (YZH-106)
Caption: Proposed signaling pathway for the anti-influenza activity of a this compound derivative.
One derivative, YZH-106, was shown to induce the phosphorylation of p38 MAPK, which in turn promotes the nuclear translocation of Nrf2.[5] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, leading to its upregulation. The increased expression of HO-1 enhances the host's interferon response, thereby inhibiting influenza virus replication.[5]
Quantitative Data on this compound Derivatives
Numerous derivatives of this compound have been synthesized and evaluated for their anti-influenza activity. The following table summarizes the in vitro activity of selected derivatives against various influenza virus strains.
Table 2: In Vitro Anti-influenza Activity of Selected this compound Derivatives
| Compound | Virus Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| 4-tert-butyl-phenyl rupestonate | Influenza A3 | 0.5 | 18.9 | 37.8 | [2] |
| Oseltamivir | Influenza A3 | 5.1 | >1219.5 | >239.1 | [2] |
| Derivative 7 (piperazine moiety) | H3N2 | 5.22 | >25.41 | >4.87 | [2] |
| Derivative 7 (piperazine moiety) | H1N1 | 3.72 | >25.41 | >6.83 | [2] |
| Derivative 7 (1,2,4-triazole moiety) | H3N2 | 0.97 | 27.1 | 27.9 | [2] |
| Derivative 7 (1,2,4-triazole moiety) | H1N1 | 0.42 | 27.1 | 64.5 | [2] |
| Compound 2d (xylosyl derivative) | H3N2 | 0.35 | - | - | [7] |
| Compound 2g (lactosyl derivative) | H3N2 | 0.21 | - | - | [7] |
| Compound 5g (morpholine derivative) | H3N2 | 2.89 | - | - | [7] |
| Compound 5g (morpholine derivative) | H1N1 | 0.38 | - | - | [7] |
| This compound L-ephedrine ester (A) | A/PR/8/34 (H1N1) | 51.0 | - | - | [9][10] |
| This compound L-ephedrine ester (A) | A/FM/1/47 (H1N1) | 441.0 | - | - | [9][10] |
Note: IC50 (50% inhibitory concentration), TC50 (50% toxic concentration), SI (Selectivity Index = TC50/IC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Conclusion and Future Directions
This compound and its natural variants represent a promising class of compounds with significant therapeutic potential, particularly as antiviral and anti-inflammatory agents. The discovery of novel variants like isothis compound with a unique carbon skeleton opens up new avenues for structure-activity relationship studies and the design of novel therapeutic agents. Future research should focus on the complete stereochemical characterization of all natural isomers, the elucidation of the biosynthetic pathways leading to these diverse structures, and a deeper investigation into their mechanisms of action against a broader range of biological targets. The development of more efficient and stereoselective synthetic routes will also be crucial for accessing larger quantities of these compounds for preclinical and clinical evaluation.
References
- 1. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Studies on the this compound Derivatives as Anti-in...: Ingenta Connect [ingentaconnect.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. [The structure and absolute configuration of isothis compound from Artemisia rupestris L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - Yong - Current Pharmaceutical Design [rjpbr.com]
Rupestonic Acid: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris L., holds a significant place in Traditional Chinese Medicine (TCM), particularly in the Xinjiang region of China.[1][2] Traditionally used for a variety of ailments, modern scientific investigation has begun to unravel the molecular mechanisms behind its therapeutic potential. This technical guide provides an in-depth analysis of this compound, focusing on its pharmacological activities, underlying signaling pathways, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: From Traditional Use to Scientific Scrutiny
Artemisia rupestris L., the natural source of this compound, has a long history of use in the folk medicine of Central Asia for treating gastrointestinal and liver diseases, cancer, and various inflammatory conditions.[3] this compound itself is a sesquiterpene, a class of naturally occurring compounds known for their diverse biological activities.[2][4] The primary focus of modern research on this compound has been its notable antiviral properties, particularly against the influenza virus.[2][4] Numerous derivatives have been synthesized to enhance its antiviral efficacy.[1][2] Beyond its antiviral effects, emerging evidence suggests anti-inflammatory and anticancer potential, positioning this compound as a promising scaffold for novel drug development.
Quantitative Pharmacological Data
The biological activity of this compound and its derivatives has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentration (IC50) and toxicity concentration (TC50) values reported in the literature.
Table 1: Antiviral Activity of this compound and Its Derivatives
| Compound | Virus Strain | Cell Line | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) | Reference |
| This compound | Influenza A/H1N1 | MDCK | > 1344 | - | - | [4] |
| This compound | Influenza A/H1N1 | MDCK | 224.3 | - | - | [1] |
| This compound | Influenza A/H3N2 | MDCK | 224.5 | - | - | [1] |
| This compound derivative (YZH-106) | Influenza A/H3N2 | - | 1.09 | - | - | [1] |
| This compound derivative (YZH-106) | Influenza B | - | 3.25 | - | - | [1] |
| This compound L-ephedrine ester (A) | Influenza A/PR/8/34 (H1N1) | - | 51.0 | - | - | [5] |
| This compound L-ephedrine ester (A) | Influenza A/FM/1/47 (H1N1) | - | 441.0 | - | - | [5] |
| This compound L-ephedrine complex (B) | Influenza A/PR/8/34 (H1N1) | - | 51.0 | - | - | [5] |
| This compound L-ephedrine complex (B) | Influenza A/FM/1/47 (H1N1) | - | 441.0 | - | - | [5] |
| This compound derivative (Compound 13) | Influenza A/H1N1 | MDCK | 4.27 | >115.5 | 27.04 | [6] |
| This compound derivative (Dihydrogen amide 3) | Influenza B | MDCK | 5.5 | 71.5 | 13 | [6] |
Table 2: Anti-inflammatory Activity of this compound
| Compound | Cell Line | IC50 (μM) | Parameter Measured | Reference |
| This compound | RAW264.7 | 3.04 | Inhibition of NO production | [4] |
Signaling Pathways Modulated by this compound Derivatives
Research into the molecular mechanisms of this compound derivatives has identified key signaling pathways involved in its antiviral and potentially other therapeutic effects. A notable example is the derivative YZH-106, which has been shown to modulate the host's innate immune response.
The p38 MAPK/ERK1/2 - Nrf2 - HO-1 Signaling Pathway
The antiviral activity of the this compound derivative YZH-106 against the influenza A virus (IAV) is mediated through the activation of a protective host signaling cascade. Mechanistically, YZH-106 induces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[3] This activation leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, upregulating the expression of Heme Oxygenase-1 (HO-1).[3] HO-1, in turn, inhibits IAV replication by activating the production of type I interferons (IFNs) and subsequent induction of IFN-stimulated genes (ISGs).[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or immune cells) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways, such as NF-κB and MAPK, upon treatment with this compound.
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, Nrf2, HO-1, IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound, a natural product from a plant with a rich history in traditional Chinese medicine, presents a compelling case for further investigation in modern drug discovery. Its established antiviral activity, particularly against influenza, coupled with emerging evidence of anti-inflammatory and potential anticancer effects, highlights its therapeutic versatility. The elucidation of its derivative's mechanism of action through the p38 MAPK/ERK1/2-Nrf2-HO-1 pathway provides a solid foundation for understanding its bioactivity and for the rational design of more potent and specific analogs.
Future research should focus on a more comprehensive evaluation of this compound's efficacy in a broader range of cancer cell lines and in vivo tumor models. A deeper investigation into its impact on the NF-κB signaling pathway, a key regulator of inflammation and cancer, is warranted. Furthermore, detailed pharmacokinetic and toxicological studies are essential to assess its potential as a clinical candidate. The in-depth technical information and standardized protocols provided in this guide aim to facilitate and accelerate these future research endeavors, ultimately unlocking the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in studies on the this compound derivatives as anti-influenza agents [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Physicochemical properties of Rupestonic acid
An In-depth Technical Guide to the Physicochemical Properties of Rupestonic Acid
Introduction
This compound, a sesquiterpene isolated from Artemisia rupestris L., is a natural compound that has garnered significant interest in the scientific community, particularly in the field of drug development.[1][2] This traditional Uighur medicine has been historically used for treating ailments like the common cold.[1] Modern research has focused on its potential as an antiviral agent, specifically against the influenza virus.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and a visualization of its related biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in this promising natural product.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing effective drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C15H20O3 | [4][5] |
| Molecular Weight | 248.32 g/mol | [1][4] |
| Boiling Point | 438°C at 760 mmHg | |
| LogP (XLogP3-AA) | 2.4 | [4] |
| Solubility | Soluble in DMSO (90 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][6] |
| Appearance | Solid powder | [7] |
| Storage | Store at -20°C | [7] |
Experimental Protocols
Detailed methodologies for the preparation of this compound solutions for in vitro and in vivo studies are critical for reproducibility of experimental results.
Preparation of Stock Solution for In Vitro Use
A standard protocol for preparing a stock solution of this compound for in vitro assays involves the use of dimethyl sulfoxide (DMSO).
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add DMSO to the powder to achieve a concentration of 90 mg/mL (362.4 mM).[1]
-
If necessary, use sonication to ensure complete dissolution of the compound.[1]
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[8]
Preparation of Working Solutions for In Vivo Use
For in vivo experiments, this compound needs to be formulated in a vehicle that is safe for administration to animals. Below are three different protocols for preparing working solutions. It is recommended to prepare these solutions fresh on the day of use.[8]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [8]
-
Prepare a clear stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. This method yields a solubility of ≥ 2.5 mg/mL (10.07 mM).[8]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation [8]
-
Prepare a clear stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents in the specified volumetric ratios:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Ensure the final solution is clear. This method yields a solubility of ≥ 2.5 mg/mL (10.07 mM).[8]
Protocol 3: DMSO/Corn Oil Formulation [8]
-
Prepare a clear stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents in the specified volumetric ratios:
-
10% DMSO
-
90% Corn Oil
-
-
Ensure the final solution is clear. This method yields a solubility of ≥ 2.5 mg/mL (10.07 mM).[8]
If precipitation or phase separation occurs during the preparation of any of these formulations, gentle heating and/or sonication can be used to aid dissolution.[8]
Signaling Pathways and Experimental Workflows
Anti-Influenza Signaling Pathway of this compound Derivatives
Research on derivatives of this compound has shed light on its mechanism of anti-influenza activity. The derivative YZH-106 has been shown to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[6][9] This signaling cascade is initiated by the phosphorylation of p38 MAPK and ERK1/2, which leads to the activation of the transcription factor Nrf2. Activated Nrf2 then upregulates the expression of HO-1, which in turn inhibits viral replication through the induction of type I interferons and interferon-stimulated genes.[6][9]
Caption: Signaling pathway of this compound derivative YZH-106 in inhibiting influenza virus replication.
Experimental Workflow for In Vivo Solution Preparation
The successful execution of in vivo studies relies on a consistent and clear workflow for the preparation of the test compound. The following diagram illustrates the general workflow for preparing this compound for animal administration.
Caption: General experimental workflow for the preparation of this compound solutions for in vivo studies.
Logical Relationship: Structure-Activity Relationship (SAR) Studies
The development of more potent anti-influenza agents based on the this compound scaffold is an active area of research. This involves the synthesis of numerous derivatives and the evaluation of their biological activity to establish a structure-activity relationship (SAR). The goal of SAR studies is to identify the chemical moieties responsible for the desired pharmacological effect and to optimize the lead compound to enhance its efficacy and reduce toxicity.[2][10][11]
Caption: Logical relationship illustrating the process of structure-activity relationship (SAR) studies for this compound.
Conclusion
This compound presents a promising natural scaffold for the development of novel antiviral therapeutics. A thorough understanding of its physicochemical properties is fundamental for its advancement from a laboratory curiosity to a clinical candidate. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working on this compound. The elucidation of its mechanism of action through its derivatives highlights the importance of continued research in natural product chemistry and pharmacology. Future studies should aim to fill the gaps in the physicochemical data, such as determining its melting point and pKa, and to further explore the structure-activity relationships of its derivatives to develop more potent and selective antiviral agents.
References
- 1. This compound | Influenza Virus | ERK | Nrf2 | p38 MAPK | TargetMol [targetmol.com]
- 2. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|83161-56-2|安捷凯 [anjiechem.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 115473-63-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rupestonic Acid: Chemical Identity, Physicochemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rupestonic acid, a sesquiterpene with significant antiviral properties. This document details its chemical identifiers, physicochemical characteristics, and biological activities, with a focus on its potential as an anti-influenza and anti-hepatitis B virus agent. Experimental protocols and mechanistic insights are included to support further research and development.
Chemical Identifiers and Stereochemistry
This compound is a natural compound that has been associated with two primary CAS numbers, which correspond to different stereoisomers of the molecule. This distinction is critical for researchers in sourcing and applying the correct compound in experimental settings.
The compound originally identified as this compound was assigned CAS Number 115473-63-7 . Subsequent stereochemical correction led to the structure being revised to that of Pechueloic acid , which is associated with CAS Number 83161-56-2 [1]. The IUPAC names reflect this stereoisomeric difference, with the former being (5S,8S,8aS)- and the latter (5R,8S,8aS)-configured[2][3]. For clarity, this guide will refer to the compound as this compound, but researchers should be aware of this stereochemical nuance when referencing literature and commercial sources.
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Reference |
| CAS Number | 115473-63-7 / 83161-56-2 | [2][4] |
| Molecular Formula | C₁₅H₂₀O₃ | [2][5] |
| Molecular Weight | 248.32 g/mol | [2] |
| IUPAC Name | 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid / 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | [2][3] |
| InChI | InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | [2] |
| InChIKey | ZFHSKBJBODQVBX-UWJYBYFXSA-N | [2] |
| SMILES | C[C@H]1CC--INVALID-LINK--C(=C)C(=O)O | [2] |
| Synonyms | Pechueloic Acid | [4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties are limited, computed values and qualitative descriptions provide valuable insights. This compound is generally described as being soluble in polar solvents[6]. A summary of available physicochemical data is provided in Table 2.
| Property | Value | Reference |
| Boiling Point | 438°C at 760 mmHg (Predicted) | [5] |
| pKa | 4.37 ± 0.11 (Predicted) | [7] |
| XLogP3 | 2.4 | [2] |
| Solubility | Almost insoluble in water (0.05 g/L at 25°C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][8] |
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated significant antiviral activity, particularly against influenza viruses and the Hepatitis B virus (HBV).
Anti-influenza Activity
This compound itself has shown activity against influenza virus B[6]. However, extensive research has focused on the synthesis of more potent derivatives. These derivatives have shown broad-spectrum activity against various influenza A strains, including H1N1 and H3N2, and influenza B virus[5][7][9]. The antiviral activity is often quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TC50), with the selectivity index (SI = TC50/IC50) indicating the therapeutic window. A selection of reported antiviral activities for this compound derivatives is presented in Table 3.
| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound L-ephedrine derivative A | A/PR/8/34 (H1N1) | 51.0 | Not Reported | Not Reported | [4] |
| This compound L-ephedrine derivative B | A/PR/8/34 (H1N1) | 51.0 | Not Reported | Not Reported | [4] |
| This compound L-ephedrine derivative A | A/FM/1/47 (H1N1) | 441.0 | Not Reported | Not Reported | [4] |
| This compound L-ephedrine derivative B | A/FM/1/47 (H1N1) | 441.0 | Not Reported | Not Reported | [4] |
| Derivative 2d | Influenza A (H3N2) | 0.35 | >100 | >285.7 | [5] |
| Derivative 2g | Influenza A (H3N2) | 0.21 | >100 | >476.2 | [5] |
| Derivative 5g | Influenza A (H3N2) | 2.89 | 128 | 44.3 | [5] |
| Derivative 5g | Influenza A (H1N1) | 0.38 | 128 | 336.8 | [5] |
| Derivative 13 (allyl group) | Influenza A (H1N1) | 4.27 | Not Reported | 27.04 | [7][9] |
The primary anti-influenza mechanism of action for this compound derivatives, such as YZH-106, involves the upregulation of the heme oxygenase-1 (HO-1) mediated interferon (IFN) response. This is achieved through the activation of the p38 MAPK and ERK1/2 signaling pathways, which in turn leads to the activation of the transcription factor Nrf2. Nrf2 then promotes the expression of HO-1, which inhibits influenza A virus (IAV) replication by inducing the expression of type I interferons and subsequent interferon-stimulated genes (ISGs)[9][10].
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of metabolites of this compound in rat urine by liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - Yong - Current Pharmaceutical Design [rjraap.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 115473-63-7: this compound | CymitQuimica [cymitquimica.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Rupestonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rupestonic acid, a natural sesquiterpene isolated from Artemisia rupestris L., has garnered significant attention due to its diverse biological activities, including potential antiviral, antibacterial, and antitumor properties.[1][2] Its complex, stereochemically rich structure presents a considerable challenge for synthetic chemists. This document outlines a detailed protocol for the asymmetric synthesis of this compound, based on a convergent strategy. The key transformations in this synthesis include a[2][3]-Wittig rearrangement, a SmI₂-prompted intermolecular addition, and a ring-closing metathesis (RCM).[1][3][4]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the asymmetric synthesis of this compound.
| Step No. | Transformation | Product | Yield (%) | Reference |
| 1 | Wittig Reaction | Olefin 20 | 62 | (He, C., et al., Org. Lett. 2017) |
| 2 | Reduction and Etherification | Ether 21 | 90 | (He, C., et al., Org. Lett. 2017) |
| 3 | [2][3]-Wittig Rearrangement | Product 12 | 67 | (He, C., et al., Org. Lett. 2017) |
| 4 | Reduction and Cleavage | Alcohol 22 | 81 | (He, C., et al., Org. Lett. 2017) |
| 5 | Iodination | Iodide 10 | 78 | (He, C., et al., Org. Lett. 2017) |
| 6 | Peterson Olefination | Diene 8 | 75 | (He, C., et al., Org. Lett. 2017) |
| 7 | Ring-Closing Metathesis | Product 7 | 99 | (He, C., et al., Org. Lett. 2017) |
| 8 | Hydrogenation | Product 25 | 73 | (He, C., et al., Org. Lett. 2017) |
| 9 | Intramolecular Aldol Condensation | Bicyclic 6 | 77 | (He, C., et al., Org. Lett. 2017) |
| 10 | Deprotection and Selective Protection | Product 26 | 78 | (He, C., et al., Org. Lett. 2017) |
| 11 | Oxidation | Ketone 27 | 79 | (He, C., et al., Org. Lett. 2017) |
| 12 | Wittig Olefination | Olefin | 73 | (He, C., et al., Org. Lett. 2017) |
| 13 | Deprotection, Jones & Pinnick Oxidation | This compound | 47 | (He, C., et al., Org. Lett. 2017) |
| 14 | Final Oxidation (alternative) | This compound | 35 (2 steps) | (CN109748787B) |
Experimental Workflow Diagram
Caption: Convergent asymmetric synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the successful asymmetric synthesis of this compound. While key reaction details are provided, it is assumed that standard laboratory techniques for handling reagents and solvents, and for reaction work-up and purification, are employed.
Synthesis of Chiral Iodide (10)
-
Wittig Reaction: To a solution of the appropriate phosphonium salt in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., n-BuLi) at a low temperature (-78 °C to 0 °C). Stir the resulting ylide solution for a specified time before adding a solution of chiral aldehyde 19. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, extract the product, and purify by column chromatography to yield olefin 20.[2] The pure Z isomer is obtained in 62% yield.[2]
-
Reduction and Etherification: Dissolve olefin 20 in an anhydrous solvent (e.g., DCM) and cool to -78 °C. Add DIBAL-H dropwise and stir for the required duration. Quench the reaction carefully with methanol and then a Rochelle's salt solution. Extract the resulting alcohol and use it directly in the next step after drying. To the crude alcohol in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by methyl bromoacetate. Stir at room temperature until completion. Work up the reaction and purify the product to give ether 21. The overall yield for these two steps is reported to be 90%.[2]
-
[2][3]-Wittig Rearrangement: Dissolve ether 21 in anhydrous THF and cool to -78 °C. Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir the reaction mixture at this temperature for the specified time. Quench with a saturated aqueous solution of NH₄Cl. Extract the product and purify by flash chromatography to afford the chiral product 12 with high diastereoselectivity (dr > 99:1) in 67% yield.[2][4]
-
Reduction and Oxidative Cleavage: To a solution of ester 12 in anhydrous THF, add LiAlH₄ portion-wise at 0 °C. Stir until the reduction is complete. Quench sequentially with water, 15% NaOH solution, and water. Filter the resulting mixture and concentrate the filtrate. Dissolve the crude diol in a mixture of THF and water, and then add NaIO₄. Stir at room temperature. After completion, extract the crude aldehyde. This aldehyde is then reduced directly with NaBH₄ in methanol at 0 °C. After work-up and purification, alcohol 22 is obtained in an 81% overall yield for the three steps.[4]
-
Iodination: To a solution of alcohol 22 in anhydrous THF, add triphenylphosphine, imidazole, and elemental iodine.[5] Stir the reaction for 2-12 hours.[5] After completion, quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product and purify by column chromatography to yield the desired chiral iodide 10 in 78% yield.[4]
Assembly and Final Synthesis of this compound
-
SmI₂-Prompted Intermolecular Addition and Ring-Closing Metathesis (RCM): This key coupling step involves the reaction of chiral iodide 10 with diene 8 (prepared via Peterson olefination in 75% yield) in the presence of SmI₂. The resulting coupled product is then subjected to RCM using Grubbs' second-generation catalyst to afford the seven-membered ring compound 7 in 99% yield.[1][2]
-
Core Structure Formation: The double bond in compound 7 is reduced by hydrogenation (H₂, Pd/C) to give compound 25 in 73% yield.[2] Subsequent treatment with a base such as potassium tert-butoxide (t-BuOK) induces an intramolecular aldol condensation to furnish the bicyclic core (5S,8S,8aS)-6 in 77% yield.[2]
-
Final Functional Group Manipulations:
-
The bicyclic intermediate 6 undergoes deprotection (80% AcOH) followed by selective protection of the primary hydroxyl group with TBSCl to yield compound 26 (78% yield).[4]
-
Oxidation of the secondary alcohol in 26 with tetrapropylammonium perruthenate (TPAP) gives ketone 27 in 79% yield.[4]
-
A standard Wittig reaction (NaHMDS, Ph₃PCH₃Br) on ketone 27 introduces the exocyclic methylene group (73% yield).[4]
-
Finally, cleavage of the TBS protecting group, followed by sequential Jones oxidation and Pinnick oxidation, affords this compound.[4]
-
-
Alternative Final Oxidation: In a separate protocol, the final oxidation of a precursor alcohol (compound 21 in the patent) is achieved by reacting it with sodium chlorite (27mg, 0.30mmol), potassium dihydrogen phosphate (27mg, 0.20mmol), and isoamylene (0.3mL, 2.74mmol) in an acetone/water mixture (0.6mL/0.6mL) for 3 hours. This two-step process from the precursor yields this compound in 35% yield.[5]
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions, particularly times and temperatures, may require optimization.
References
- 1. Asymmetric Synthesis of this compound and Pechueloic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step separation and purification of this compound and chrysosptertin B from Artemisia rupestris L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109748787B - A kind of method for preparing artemisinic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Rupestonic Acid as a Quality Control Marker in Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris L., has been identified as a key bioactive compound with significant anti-influenza and anti-inflammatory properties.[1] Its consistent presence and biological relevance make it an ideal marker for the quality control of A. rupestris and its derived herbal medicinal products.[2] Standardization and rigorous quality control are paramount to ensuring the safety, efficacy, and consistency of herbal medicines.[3] This document provides detailed application notes and protocols for the utilization of this compound as a quantitative and qualitative marker for the quality assessment of herbal raw materials and finished products.
Pharmacological Significance of this compound
This compound and its derivatives have demonstrated notable pharmacological activities, which underscore the importance of ensuring its presence in standardized herbal preparations.
-
Antiviral Activity: A derivative of this compound, YZH-106, has been shown to suppress influenza virus replication. This action is mediated through the activation of the p38 MAPK and ERK1/2 signaling pathways, which leads to the activation of Nrf2. Activated Nrf2 upregulates the expression of heme oxygenase-1 (HO-1), which in turn stimulates a type I interferon (IFN) response, a critical component of the innate antiviral defense.[4]
-
Anti-inflammatory Activity: this compound derivatives have been found to exhibit significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[5] This suggests a potential mechanism for its anti-inflammatory effects through the modulation of inflammatory pathways. While the precise mechanism for this compound is still under investigation, many plant-derived compounds exert their anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression, including inducible nitric oxide synthase (iNOS).[6][7]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key parameters for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). These values are essential for method validation and ensuring the reliability of the quality control process.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Value | Source |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile - 0.2% Phosphoric Acid in Water | [3] |
| Elution | Gradient | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temperature | 35 °C | [3] |
| Detection Wavelength | 350 nm | [3] |
| Injection Volume | 10 µL | [8] |
Table 2: Method Validation Parameters for this compound Quantification (as per ICH Guidelines)
| Parameter | Acceptance Criteria | Reported/Typical Values | Source |
| Linearity (r²) | ≥ 0.999 | > 0.999 | [9] |
| Precision (RSD%) | Intra-day: ≤ 2% Inter-day: ≤ 3% | < 3% | [10] |
| Accuracy (Recovery %) | 98 - 102% | Typically within this range | [11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Method dependent | [12][13] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Method dependent | [12][13] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Artemisia rupestris L.
This protocol describes the efficient extraction of this compound from the dried aerial parts of Artemisia rupestris L. for subsequent quantitative analysis.
Materials and Reagents:
-
Dried and powdered Artemisia rupestris L.
-
70% Ethanol (v/v) in water
-
Ultrasonic bath
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Volumetric flasks
Procedure:
-
Accurately weigh approximately 1.0 g of powdered Artemisia rupestris L. into a 50 mL conical flask.
-
Add 25 mL of 70% ethanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[3]
-
Filter the extract through Whatman No. 1 filter paper into a collection flask.
-
Repeat the extraction process (steps 2-4) on the residue twice more to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.
-
Reconstitute the dried extract in a suitable volume of methanol (e.g., 10 mL) in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Protocol 2: HPLC Quantification of this compound
This protocol outlines the validated HPLC method for the quantitative determination of this compound in the prepared extracts.
Instrumentation and Conditions:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or DAD detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.2% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 25% B
-
10-30 min: 25-65% B
-
30-40 min: 65-75% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 350 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. Determine the linearity (r²) of the curve.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Mandatory Visualizations
Signaling Pathways
Caption: Antiviral signaling pathway of a this compound derivative.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quality control.
References
- 1. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Assessment of Artemisia rupestris L. Using Quantitative Analysis of Multi-Components by Single Marker and Fingerprint Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depralearningcenter.com [depralearningcenter.com]
- 10. Roburic Acid Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Enhancing the Bioactivity of Rupestonic Acid Through Structural Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris L., has emerged as a promising natural product scaffold for the development of novel therapeutic agents. Its inherent biological activities, particularly against influenza viruses, have spurred extensive research into its structural modification to enhance potency and broaden its spectrum of bioactivity. This document provides a detailed overview of the structural modifications of this compound that have led to enhanced antiviral and anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While the primary focus of existing research has been on anti-influenza and anticancer applications, the anti-inflammatory potential of this compound derivatives remains an underexplored area of investigation.
I. Enhanced Anti-Influenza Activity
Structural modifications of this compound have yielded derivatives with significantly improved inhibitory activity against various influenza A and B virus strains. Key modifications have targeted the carboxyl group, the α-methylene-γ-lactone moiety, and the C-2 position of the guaianolide skeleton.
Data Presentation: Anti-Influenza Activity of this compound Derivatives
The following table summarizes the in vitro anti-influenza activity of selected this compound derivatives.
| Derivative | Modification | Virus Strain | IC50 (μM) | Reference Compound | IC50 (μM) |
| 5h | 4-fluorobenzylsulfonyl amide at C-2 | Influenza A/H1N1 | < 0.1 | Oseltamivir | 0.87 |
| Influenza A/H3N2 | < 0.1 | Ribavirin | 12.5 | ||
| 3b | Benzylation at C-2 | Influenza A/H1N1 | Micromolar range | - | - |
| 3c | Benzylation at C-2 | Influenza A/H1N1 | Micromolar range | - | - |
| 2d | Acetylated glycosyl at C-13 | Influenza A/H3N2 | 0.35 | - | - |
| 2g | Acetylated glycosyl at C-13 | Influenza A/H3N2 | 0.21 | - | - |
| 5g | Morpholine group at C-13 | Influenza A/H1N1 | 0.38 | - | - |
| Influenza A/H3N2 | 2.89 | - | - | ||
| YZH-106 | [3-(4-fluorobenzoyl)isoxazol-5-yl]methyl ester | Influenza A/H3N2 | 1.09 | - | - |
| Influenza B | 3.25 | - | - | ||
| Compound A | L-ephedrine ester | Influenza A/PR/8/34 (H1N1) | 51.0 | This compound | > 441.0 |
| Influenza A/FM/1/47 (H1N1) | 51.0 | This compound | > 441.0 | ||
| 14a | 1,2,3-triazole containing | Influenza A/H1N1 | Active as Oseltamivir and Ribavirin | Oseltamivir/Ribavirin | - |
| 7b, 8b, 9b, 10a, 11b, 12b, 13b | 1,2,3-triazole containing | Influenza B | More active than Ribavirin | Ribavirin | - |
Mechanism of Action: Anti-Influenza Activity
One of the elucidated mechanisms of action for this compound derivatives, such as YZH-106, involves the host's innate immune response. YZH-106 has been shown to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[1] This involves the activation of the p38 MAPK and ERK1/2 signaling pathways, leading to the nuclear translocation of Nrf2, which in turn upregulates HO-1 expression.[1] HO-1 then inhibits viral replication through the activation of type I interferon expression and the subsequent induction of interferon-stimulated genes (ISGs).[1]
II. Enhanced Anticancer Activity
Recent studies have begun to explore the anticancer potential of this compound derivatives. Modifications leading to compounds with cytotoxic effects against cancer cell lines have been identified, opening a new avenue for the therapeutic application of this natural product scaffold.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of a notable this compound derivative.
| Derivative | Modification | Cancer Cell Line | IC50 (μM) |
| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical Cancer) | 0.737 ± 0.05 |
| HT-29 (Colon Cancer) | 1.194 ± 0.02 |
Mechanism of Action: Anticancer Activity
The anticancer mechanism of derivative 5e has been investigated, revealing a multi-faceted mode of action. This derivative has been shown to:
-
Inhibit tumor cell colony formation and migration.
-
Exhibit anti-adhesive effects on HeLa cells.
-
Interfere with tubulin polymerization.
-
Induce early apoptosis in HeLa and HT-29 cells.
-
Reduce the mitochondrial membrane potential in a dose-dependent manner.
III. Anti-Inflammatory Activity: An Area for Future Research
Despite the promising antiviral and anticancer activities of this compound derivatives, their potential as anti-inflammatory agents remains largely unexplored. The structural features of sesquiterpene lactones, such as the α-methylene-γ-lactone group, are known to be important for the anti-inflammatory activity of other natural products, often through the inhibition of pro-inflammatory signaling pathways like NF-κB. However, to date, there is a lack of specific studies and quantitative data on the anti-inflammatory effects of this compound and its derivatives. This represents a significant research opportunity to expand the therapeutic applications of this versatile natural product scaffold.
IV. Experimental Protocols
A. Synthesis of this compound Derivatives
General Procedure for the Synthesis of Amide Derivatives at C-2: This protocol is a general representation and may require optimization for specific derivatives.
-
Activation of this compound: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent (e.g., DCC, EDC/HOBt) and a base (e.g., DMAP, triethylamine) and stir at room temperature for 30 minutes.
-
Amidation: Add the desired amine to the reaction mixture and continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea by-product. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
B. Bioactivity Assays
1. Anti-Influenza Virus Activity: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).[2][3][4][5]
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-100% confluency.
-
Virus Preparation: Dilute the influenza virus stock to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
Compound Dilution: Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 1 μg/mL TPCK-trypsin).
-
Infection: Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the MDCK cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayers with an overlay medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the IC50 value as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.
2. Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][6][7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value as the compound concentration that inhibits cell viability by 50% compared to the vehicle control.
3. Anticancer Mechanism: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[10][11][12]
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor) to the reaction mixture.
-
Polymerization Initiation: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in a fluorescence plate reader heated to 37°C to initiate polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time (typically 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization, while a decrease or no change compared to the control suggests inhibition.
Conclusion
The structural modification of this compound has proven to be a highly effective strategy for enhancing its bioactivity, leading to the discovery of potent anti-influenza and anticancer agents. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate novel this compound derivatives. While significant progress has been made, the exploration of the anti-inflammatory potential of these compounds remains a promising and underexplored frontier. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of new and effective therapeutics.
References
- 1. Inhibition of pro-inflammatory mediator expression in macrophages using wood vinegar from griffith's ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nitric oxide and nitric oxide-derived species on prostaglandin endoperoxide synthase and prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of LPS-induced inflammatory response in RAW264.7 cells by natural Chlorogenic acid isomers involved with AKR1B1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Rupestonic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Rupestonic acid, a sesquiterpene natural product. The following sections detail the methodologies for key cell-based assays, present available data on the cytotoxic and antiviral activities of this compound and its derivatives, and illustrate the known signaling pathways involved in its biological effects.
Introduction to this compound and its Cytotoxic Potential
This compound, isolated from Artemisia rupestris L., is a sesquiterpene that has demonstrated various biological activities, notably as an inhibitor of the influenza virus.[1] Beyond its antiviral properties, there is growing interest in the cytotoxic effects of this compound and its derivatives against cancer cell lines. Understanding the cytotoxicity of this compound is crucial for its potential development as a therapeutic agent. Cell-based assays are fundamental tools for evaluating its efficacy and mechanism of action, providing quantitative data on cell viability, proliferation, and cell death pathways.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antiviral activities of this compound and its derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 5e | HeLa (cervical cancer) | Not Specified | 0.737 ± 0.05 | [2] |
| Derivative 5e | HT-29 (colon cancer) | Not Specified | 1.194 ± 0.02 | [2] |
Table 2: Antiviral Activity and Cytotoxicity of this compound and its Derivatives
| Compound | Virus Strain | Cell Line | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| This compound derivative 2d | Influenza A (H3N2) | MDCK | 0.35 | Not Reported | Not Reported | [2][3] |
| This compound derivative 2g | Influenza A (H3N2) | MDCK | 0.21 | Not Reported | Not Reported | [2][3] |
| This compound derivative 5g | Influenza A (H3N2) | MDCK | 2.89 | 15.1 | Not Calculated | [2][3] |
| This compound derivative 5g | Influenza A (H1N1) | MDCK | 0.38 | 15.1 | Not Calculated | [2][3] |
| This compound L-ephedrine derivative A | Influenza A/PR/8/34 (H1N1) | Not Specified | 51.0 | Not Reported | Not Reported | [4][5] |
| This compound L-ephedrine derivative B | Influenza A/PR/8/34 (H1N1) | Not Specified | 51.0 | Not Reported | Not Reported | [4][5] |
| This compound L-ephedrine derivative A | Influenza A/FM/1/47 (H1N1) | Not Specified | 441.0 | Not Reported | Not Reported | [4][5] |
| This compound L-ephedrine derivative B | Influenza A/FM/1/47 (H1N1) | Not Specified | 441.0 | Not Reported | Not Reported | [4][5] |
| This compound derivative 13 | Influenza A (H1N1) | MDCK | 4.27 | 115.4 | 27.04 | [6] |
IC50: 50% inhibitory concentration; TC50: 50% cytotoxic concentration; SI: Selectivity Index (TC50/IC50); MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocols
Detailed protocols for three key cell-based assays to evaluate the cytotoxicity of this compound are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, from the curve.
-
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the surrounding medium upon plasma membrane damage. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Sections 3.1.1 and 3.1.2).
-
It is crucial to include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of a stop solution (often provided with the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound as described previously.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways and Visualizations
The following diagrams illustrate the experimental workflow and a known signaling pathway activated by a derivative of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
A derivative of this compound, YZH-106, has been shown to suppress influenza virus replication by activating the Nrf2/HO-1 signaling pathway. [7]This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activated by a this compound derivative. [7] The induction of apoptosis is a common mechanism of cytotoxicity for many natural products. While the specific apoptotic pathway for this compound is still under investigation, a general overview of the intrinsic and extrinsic apoptosis pathways is presented below.
Caption: General overview of apoptosis signaling pathways.
References
- 1. The impact of Nrf2/HO-1, PD-L1/Bax/Bcl-2 and TNF-α/Il-6 signaling pathways in the ameliorative role of cordycepin against acrylamide-induced cardiac toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - Yong - Current Pharmaceutical Design [rjraap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Rupestonic Acid Efficacy in Madin-Darby Canine Kidney (MDCK) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupestonic acid, a sesquiterpenoid compound isolated from Artemisia rupestris L., and its derivatives have demonstrated notable antiviral properties, particularly against various strains of the influenza virus.[1][2][3] Madin-Darby canine kidney (MDCK) cells are a cornerstone in influenza virus research, serving as a reliable in vitro model for studying viral replication and the efficacy of potential antiviral agents.[4][5] This document provides detailed application notes and protocols for evaluating the efficacy of this compound and its analogues using MDCK cells, intended for researchers, scientists, and professionals in drug development.
Data Presentation: In Vitro Antiviral Activity of this compound and Its Derivatives
The antiviral efficacy of this compound and its derivatives is typically quantified by determining the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (TC50 or CC50), and the resulting selectivity index (SI). The IC50 represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect (CPE), while the TC50 indicates the concentration that causes a 50% reduction in cell viability. The SI, calculated as the ratio of TC50 to IC50, is a critical measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound and Selected Derivatives Against Influenza Viruses in MDCK Cells
| Compound | Virus Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Influenza B | > 4032 | - | - | [6] |
| This compound | Influenza A/H3N2 | - | - | - | [4] |
| This compound | Influenza A/H1N1 | - | - | - | [4] |
| Derivative 2d | Influenza A/H3N2 | 0.35 | - | - | [4] |
| Derivative 2g | Influenza A/H3N2 | 0.21 | - | - | [4] |
| Derivative 5g (n=10) | Influenza A/H3N2 | 2.89 | - | - | [4] |
| Derivative 5g (n=10) | Influenza A/H1N1 | 0.38 | - | - | [4] |
| Derivative 13 (allyl group) | Influenza A/H1N1 | 4.27 | - | 27.04 | [1] |
| Dihydrogen amide 3 | Influenza B | 5.5 | - | 13 | [1] |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in MDCK cells.
Cell Culture and Maintenance of MDCK Cells
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), detach with 0.25% trypsin-EDTA, and resuspend in fresh culture medium for seeding into new flasks.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to MDCK cells.
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the compound to the wells. Include a "cell control" (medium only) and a "blank control" (medium without cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: The 50% cytotoxic concentration (TC50) is calculated from the dose-response curve.
Antiviral Activity Assay (CPE Inhibition Assay)
This assay measures the ability of this compound to inhibit the virus-induced cytopathic effect.
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate until a confluent monolayer is formed.
-
Virus Infection: Aspirate the culture medium and infect the cells with a predetermined titer of influenza virus (e.g., 100 TCID50). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and add 100 µL of serial dilutions of this compound in infection medium (serum-free medium containing 2 µg/mL TPCK-trypsin). Include a "virus control" (cells infected with virus but no compound) and a "cell control" (uninfected cells with no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the cytopathic effect in the virus control wells is widespread.
-
CPE Observation and Quantification: Observe the cells under a microscope for cytopathic effects. The antiviral activity can be quantified using the MTT assay as described above.
-
Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the viral cytopathic effect by 50% compared to the virus control.
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Proposed Signaling Pathway for a this compound Derivative
The this compound derivative, YZH-106, has been shown to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[7] This activation is initiated through the phosphorylation of p38 MAPK and ERK1/2, leading to the activation of Nrf2.
Caption: Signaling pathway of a this compound derivative.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumorigenicity decrease in Bcl-xL deficient MDCK cells ensuring the safety for influenza vaccine production | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rupestonic Acid Synthesis
Welcome to the technical support center for the synthesis of Rupestonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex sesquiterpene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic pathway is based on established methodologies for guaiane sesquiterpene synthesis, including key steps like asymmetric synthesis and ring-closing metathesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in initial steps (Chiral fragment synthesis) | - Incomplete reaction- Side product formation- Difficulty in purification | - Monitor reaction progress closely using TLC or LC-MS.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Employ a different purification method (e.g., column chromatography with a different solvent system, recrystallization). |
| Poor diastereoselectivity in key bond-forming reactions | - Suboptimal chiral auxiliary or catalyst- Incorrect reaction temperature- Steric hindrance | - Screen different chiral catalysts or auxiliaries.- Perform the reaction at a lower temperature to enhance selectivity.- Modify the substrate to reduce steric hindrance if possible. |
| Inefficient Ring-Closing Metathesis (RCM) | - Catalyst deactivation- Unfavorable substrate conformation- Presence of impurities | - Use a more robust RCM catalyst (e.g., Grubbs' second or third-generation catalysts).- Ensure high purity of the substrate; impurities can poison the catalyst.- Adjust the solvent and temperature to favor the desired conformation for cyclization. |
| Product decomposition during workup or purification | - Acid or base sensitivity- Air or moisture sensitivity- Thermal instability | - Use neutral workup conditions.- Perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heat during solvent evaporation and purification. |
| Difficulty in final product purification | - Presence of closely related stereoisomers- Contamination with residual catalyst or reagents | - Utilize high-performance liquid chromatography (HPLC) for final purification.- Employ specific purification techniques to remove metal catalysts (e.g., treatment with a metal scavenger).- Consider derivatization to facilitate separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the total synthesis of this compound?
A1: The total synthesis of complex natural products like this compound is challenging, and overall yields can be low. Based on similar sesquiterpene syntheses, an overall yield in the range of 1-5% would be considered successful for a multi-step route. However, optimization of each step can significantly improve this.
Q2: How critical is the stereochemistry of the starting materials?
A2: The stereochemistry of the starting materials is crucial for achieving the correct absolute configuration of the final this compound molecule. The asymmetric synthesis approach aims to establish the key stereocenters early on, and any deviation will lead to the formation of incorrect diastereomers, which can be difficult to separate.
Q3: What are the most critical steps to optimize for yield improvement?
A3: Key bond-forming reactions and the ring-closing metathesis step are often the most critical to optimize. These steps typically involve complex transformations where side reactions can significantly lower the yield. Careful optimization of catalysts, reaction conditions, and substrate purity at these stages can lead to substantial improvements in the overall yield.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety practices should be followed. Some reagents used in organic synthesis, such as organometallic compounds and strong acids or bases, are hazardous and require careful handling in a fume hood. Ring-closing metathesis catalysts can be sensitive to air and moisture and should be handled under an inert atmosphere.
Experimental Protocols
Key Experiment: Asymmetric Synthesis of Chiral Fragment
This protocol outlines a general procedure for the asymmetric synthesis of a key chiral intermediate, a common starting point for sesquiterpene synthesis.
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the starting material and a chiral auxiliary under an inert atmosphere (e.g., argon).
-
Solvent and Reagent Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added, and the solution is cooled to the desired temperature (e.g., -78 °C). The appropriate reagent (e.g., a Lewis acid or an organometallic reagent) is then added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system.
Key Experiment: Ring-Closing Metathesis (RCM)
This protocol describes a general procedure for the crucial ring-formation step.
-
Substrate Preparation: The diene substrate for RCM must be of high purity. It is dissolved in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition: The RCM catalyst (e.g., Grubbs' catalyst) is added to the solution under a positive pressure of inert gas. The amount of catalyst is typically in the range of 1-5 mol%.
-
Reaction Conditions: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to remove the ruthenium catalyst and any byproducts, yielding the cyclized product.
Data Presentation
Table 1: Optimization of a Hypothetical Coupling Reaction
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | 80 | 12 | 45 |
| 2 | Cs₂CO₃ (2.0) | 80 | 12 | 65 |
| 3 | K₃PO₄ (2.0) | 80 | 12 | 52 |
| 4 | Cs₂CO₃ (2.0) | 100 | 8 | 78 |
| 5 | Cs₂CO₃ (2.5) | 100 | 8 | 85 |
Table 2: Comparison of RCM Catalysts for a Model Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs I (5) | CH₂Cl₂ | 40 | 24 | 55 |
| 2 | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 82 |
| 3 | Hoveyda-Grubbs II (2) | Toluene | 80 | 6 | 91 |
Visualizations
Caption: A generalized experimental workflow for the total synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
Caption: Signaling pathway activated by this compound derivatives leading to antiviral activity.
Technical Support Center: Rupestonic Acid Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges encountered during the extraction and purification of Rupestonic acid from its natural source, Artemisia rupestris L.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experimental workflow.
Issue 1: Low Extraction Yield
Question: Why is my this compound yield consistently low, and how can I improve it?
Answer: Low yields of this compound can stem from several factors, from the raw material to the extraction methodology. Traditional extraction methods are often noted for low efficiency[1]. To optimize your yield, consider the following:
-
Extraction Method: Conventional techniques like simple maceration or Soxhlet extraction can be time-consuming and inefficient[2]. Modern techniques should be explored to improve efficiency[3].
-
Process Optimization: The efficiency of any extraction process is highly dependent on key variables. Systematically optimizing parameters such as solvent choice, extraction temperature, and duration is critical for maximizing the recovery of bioactive compounds[3][4]. For instance, studies on other herbal compounds have shown that adjusting the solvent-to-solid ratio and extraction time can significantly increase yields[5][6].
-
Plant Material: The concentration of this compound can vary in the source plant, Artemisia rupestris, based on geographical location, harvest time, and storage conditions. Ensure you are using high-quality, properly identified plant material.
Issue 2: High Levels of Impurities in the Extract
Question: My extract contains significant impurities. What are the common contaminants and how can I effectively purify this compound?
Answer: Co-extraction of other compounds is a common challenge. This compound is a sesquiterpene, and other structurally similar compounds are often present in Artemisia rupestris.
-
Common Co-extractives: Besides this compound, the plant contains other sesquiterpenoids, such as Rupestonic acids B-G, and flavonoids like chrysosptertin B[7][8][9][10]. These compounds may interfere with downstream applications and quantification.
-
Purification Strategy: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the separation and purification of this compound from crude extracts. A well-developed, one-step HSCCC process can yield this compound with over 95% purity, successfully separating it from compounds like chrysosptertin B[7][8]. This method is advantageous as it can be less time-consuming than multi-step purification protocols[7][8].
Issue 3: Potential Compound Degradation
Question: I suspect the this compound is degrading during my extraction or storage. What conditions should I be mindful of to ensure its stability?
Answer: The stability of natural bioactive compounds during extraction is a significant concern, as factors like heat and light can cause degradation[11].
-
Temperature Control: Elevated temperatures used during certain extraction methods can be unsuitable for thermally unstable compounds[2]. It is crucial to balance extraction efficiency with compound stability, which may involve optimizing for the lowest effective temperature[3].
-
Storage Conditions: Proper storage of the purified compound is critical to prevent inactivation. For stock solutions of this compound, it is recommended to store them aliquoted at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month)[12]. Always protect the solutions from light[12].
Issue 4: Solubility and Precipitation Issues
Question: The purified this compound is precipitating out of my solvent. How can I improve its solubility for experiments?
Answer: this compound, like many organic compounds, has specific solubility characteristics.
-
Appropriate Solvents: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[8].
-
Dissolution Protocols: For preparing stock solutions for biological assays, specific solvent systems may be required. If precipitation occurs, gentle heating and/or sonication can help dissolve the compound[12]. A common protocol involves first dissolving the compound in a small amount of DMSO before adding co-solvents like PEG300 and Tween-80 for aqueous-based solutions[12]. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use[12].
Data & Protocols
Data Summary Tables
Table 1: Example Yield from HSCCC Purification This table summarizes the results from a one-step High-Speed Counter-Current Chromatography purification of a crude extract from Artemisia rupestris L.[7].
| Starting Material | Target Compound | Yield (mg) | Purity | Co-extracted Compound | Yield of Co-extract (mg) |
| 500 mg Crude Extract | This compound | 72.3 | >95% | Chrysosptertin B | 53.5 |
Table 2: Recommended Solubility Protocols for Experimental Use These protocols are designed to prepare clear, stable solutions of this compound for in vitro and in vivo studies[12].
| Protocol ID | Solvent System Composition (v/v) | Final Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: One-Step Purification of this compound using HSCCC
This protocol provides a general methodology for the purification of this compound from a crude plant extract based on published methods[7][8].
-
Preparation of Crude Extract:
-
Obtain dried, powdered whole plants of Artemisia rupestris L.
-
Perform a solvent extraction (e.g., using ethanol or ethyl acetate) to generate a crude extract.
-
Evaporate the solvent under reduced pressure to yield the dry crude extract.
-
-
Selection of HSCCC Solvent System:
-
The key to successful HSCCC separation is the selection of an appropriate two-phase solvent system.
-
Determine the partition coefficient (K value) of this compound in various solvent systems (e.g., hexane-ethyl acetate-methanol-water mixtures). The ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Separation:
-
Prepare the selected two-phase solvent system and degas both the upper and lower phases.
-
Fill the HSCCC column with the stationary phase (typically the upper or lower phase, depending on the setup).
-
Set the apparatus to the desired revolution speed and pump the mobile phase through the column at a stable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve a known amount of the crude extract (e.g., 500 mg) in a small volume of the solvent mixture and inject it into the column.
-
Continuously monitor the effluent using a UV detector and collect fractions.
-
-
Analysis and Identification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the fraction containing this compound.
-
Pool the high-purity fractions and evaporate the solvent.
-
Confirm the chemical structure of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7][8].
-
Visualized Workflows
Diagrams of Key Processes
Caption: General workflow for the extraction and purification of this compound.
Caption: Logic diagram for troubleshooting common extraction and purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary botanical source for this compound extraction? A1: The primary source is Artemisia rupestris L., a well-known plant in traditional Chinese medicine.[7][13] The entire plant is often utilized for the extraction process[9].
Q2: What is a recommended advanced method for purifying this compound? A2: High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique. It has been successfully used to perform a one-step separation and purification of this compound from crude extracts, achieving a purity of over 95%[7][8].
Q3: What solvents are commonly used for dissolving this compound? A3: Common solvents that can dissolve this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[8]. For biological experiments requiring aqueous media, a co-solvent system, often starting with DMSO, is recommended[12].
Q4: How should I properly store purified this compound and its solutions? A4: To prevent degradation and loss of activity, stock solutions should be aliquoted and stored frozen. Recommended storage is at -80°C for up to six months or at -20°C for up to one month[12]. It is also crucial to protect the solutions from light[12].
References
- 1. CN109748787B - A kind of method for preparing artemisinic acid - Google Patents [patents.google.com]
- 2. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-step separation and purification of this compound and chrysosptertin B from Artemisia rupestris L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dissolution of Rupestonic Acid for In-Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Rupestonic acid for in-vivo studies.
Troubleshooting Guide
This section addresses common issues encountered during the preparation of this compound formulations for animal studies.
Problem: this compound is not dissolving in my vehicle.
Answer:
This compound is a lipophilic compound with low aqueous solubility.[1] Therefore, it requires a carefully selected solvent system to achieve the desired concentration for in-vivo experiments.
Recommended Starting Formulations:
Based on successful preclinical studies, the following formulations have been shown to dissolve this compound to at least 2.5 mg/mL.[2] It is recommended to start with one of these validated vehicle compositions.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration of this compound |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| Vehicle 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| Vehicle 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Experimental Protocol for Vehicle Preparation (Example using Vehicle 1):
-
Prepare the this compound stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
Add co-solvents and surfactants: To the this compound/DMSO solution, add PEG300 and Tween-80 in the specified proportions. Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if precipitation or phase separation occurs.[2]
-
Add the aqueous component: Slowly add the saline to the organic mixture while continuously stirring. It is crucial to add the aqueous phase last and gradually to prevent precipitation.
Logical Workflow for Formulation Selection:
Caption: Decision tree for selecting a suitable vehicle for this compound based on the intended route of administration.
Problem: My this compound formulation precipitates upon addition of aqueous buffer or during administration.
Answer:
Precipitation is a common issue with poorly soluble compounds when the concentration of the organic solvent is decreased by the addition of an aqueous phase or upon injection into the bloodstream.
Troubleshooting Steps:
-
Optimize the Order of Addition: Always dissolve this compound in the organic solvent (e.g., DMSO) first. Then, add other organic components like PEG300 and Tween-80. The aqueous component (saline or buffer) should be added last and in a slow, dropwise manner with constant stirring.
-
Adjust the pH (for aqueous-based formulations): this compound is a carboxylic acid. While a specific pKa is not available, most carboxylic acids have a pKa in the range of 4-5. At a pH above its pKa, a carboxylic acid will be deprotonated and more soluble in aqueous solutions.
-
Strategy: If your final formulation is aqueous-based, consider adjusting the pH to a physiologically acceptable level above 5. A small amount of a basic solution (e.g., 0.1N NaOH) can be used for this adjustment. However, be cautious as a significant increase in pH may not be suitable for in-vivo studies.
-
-
Increase the Concentration of Solubilizing Excipients: If precipitation persists, you can try to modestly increase the percentage of co-solvents (like PEG300) or surfactants (like Tween-80). However, it is crucial to stay within the toxicologically acceptable limits for these excipients in your animal model.
-
Consider a Lipid-Based Formulation: For oral administration, a lipid-based formulation like Vehicle 3 (10% DMSO, 90% Corn Oil) can be an excellent option to avoid precipitation in the gastrointestinal tract.
Experimental Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting precipitation issues with this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation development?
A1: The key properties of this compound are summarized in the table below. Its lipophilic nature (logP = 2.4) and poor water solubility are the most critical factors to address.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [1] |
| Molar Mass | 248.32 g/mol | [3] |
| logP (calculated) | 2.4 | [3] |
| Aqueous Solubility | Almost insoluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
Q2: What is the pKa of this compound?
Q3: Are there any known signaling pathways affected by this compound that I should be aware of when designing my study?
A3: The primary reported biological activity of this compound is the inhibition of the influenza virus.[2] Some derivatives of this compound have been shown to exert their anti-influenza activity by up-regulating the HO-1-mediated interferon response.[4]
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for the anti-influenza activity of this compound derivatives.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solutions from light. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Q5: Can I use other surfactants or co-solvents?
A5: Yes, other pharmaceutically acceptable excipients can be explored. However, the provided formulations are validated starting points. If you choose to use other excipients, it is essential to confirm the solubility of this compound in the new vehicle and ensure the excipients are suitable for your intended route of administration and animal model. Common alternatives include other polysorbates (e.g., Tween 20), polyethylene glycols of different molecular weights, and other cyclodextrins.
References
Troubleshooting low efficacy in Rupestonic acid antiviral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rupestonic acid and its derivatives in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antiviral activity for this compound?
A1: this compound and its derivatives have demonstrated antiviral activity against different viruses through distinct mechanisms. Against influenza A virus (IAV), the derivative YZH-106 up-regulates the heme oxygenase-1 (HO-1)-mediated interferon response, which in turn inhibits viral replication.[1] For Hepatitis B virus (HBV), the same derivative promotes the lysosomal degradation of the large (L) and middle (M) hepatitis B surface antigens (HBsAg), interfering with viral particle assembly and secretion.
Q2: I am observing low or no efficacy of this compound in my influenza A virus assay. What are the potential causes?
A2: Several factors could contribute to low efficacy. Please refer to the detailed troubleshooting section below, which covers issues related to compound preparation, assay conditions, and cell health.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium for your experiments. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 1%).
Q4: What are the typical IC50 values I should expect for this compound and its derivatives?
A4: The IC50 values can vary significantly depending on the specific derivative, the viral strain, and the assay conditions. Please refer to the "Quantitative Data Summary" tables below for reported IC50 and TC50 values from various studies.
Q5: Is this compound cytotoxic?
A5: Like any compound, this compound and its derivatives can exhibit cytotoxicity at high concentrations. It is crucial to determine the 50% cytotoxic concentration (TC50 or CC50) in your specific cell line to identify a therapeutic window where antiviral activity can be observed without significant cell death. Some derivatives have been noted to be more toxic than the parent compound.[3]
Troubleshooting Guide: Low Efficacy in Antiviral Assays
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your antiviral assays.
Problem 1: Compound-Related Issues
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound is soluble in DMSO.[2] Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution.[2] When diluting in aqueous media, watch for precipitation. If precipitation occurs, you may need to adjust the final concentration or the dilution method. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] Information on the stability of this compound in cell culture media over extended incubation periods is limited; consider the duration of your assay and whether the compound may be degrading. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Ensure that the final concentration in your assay is within the expected active range based on published data (see tables below). |
Problem 2: Assay and Cell Culture Issues
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure your cell monolayer is healthy and has reached the appropriate confluency at the time of infection. Unhealthy or overly confluent cells can impact viral replication and the perceived efficacy of the compound. |
| Inappropriate Virus Titer (MOI) | The multiplicity of infection (MOI) can significantly affect assay outcomes. A very high MOI may overwhelm the antiviral effect of the compound. Conversely, a very low MOI might not produce a sufficient signal. Optimize the MOI for your specific virus and cell line to achieve a robust and reproducible infection. |
| Assay Timing | The timing of compound addition (pre-infection, co-infection, post-infection) is critical for determining the mechanism of action and observing efficacy. If you are not seeing an effect, consider altering the treatment schedule to target different stages of the viral life cycle. |
| Assay-Specific Artifacts | For plaque assays, ensure the agarose or methylcellulose overlay is at the correct temperature to avoid damaging the cell monolayer. For CPE assays, ensure the incubation time is sufficient for the virus to cause a measurable cytopathic effect in the untreated controls. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells and may mask the antiviral effect or contribute to cell death. Maintain a final DMSO concentration that is non-toxic to your cells (typically below 1%). Run a "vehicle control" with the same concentration of DMSO to assess its effect on cell viability and viral replication. |
Quantitative Data Summary
Antiviral Activity of this compound and Derivatives Against Influenza Viruses
| Compound | Virus Strain | Cell Line | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) | Reference |
| This compound (1) | Influenza B | MDCK | 180.6 (μg/mL) | >4032 | - | [2][4] |
| This compound (1) | Influenza A/H3N2 | MDCK | 25.77 | 4653 | 180.6 | [4] |
| Derivative 2d | Influenza A/H3N2 | MDCK | 0.35 | >100 | >285.7 | [3] |
| Derivative 2g | Influenza A/H3N2 | MDCK | 0.21 | >100 | >476.2 | [3] |
| Derivative 5g | Influenza A/H3N2 | MDCK | 2.89 | 15.1 | 5.2 | [3] |
| Derivative 5g | Influenza A/H1N1 | MDCK | 0.38 | 15.1 | 39.7 | [3] |
| Derivative 13 (allyl group) | Influenza A/H1N1 | MDCK | 4.27 | 115.4 | 27.04 | [4][5] |
| Dihydrogen amide 3 | Influenza B | MDCK | 5.5 | 71.4 | 13 | [4][5] |
| Derivative A (L-ephedrine ester) | Influenza A/PR/8/34 (H1N1) | MDCK | 51.0 | - | - | [6] |
| Derivative B (L-ephedrine complex) | Influenza A/PR/8/34 (H1N1) | MDCK | 51.0 | - | - | [6] |
| Derivative A (L-ephedrine ester) | Influenza A/FM/1/47 (H1N1) | MDCK | 441.0 | - | - | [6] |
| Derivative B (L-ephedrine complex) | Influenza A/FM/1/47 (H1N1) | MDCK | 441.0 | - | - | [6] |
| YZH-106 | Influenza A/H3N2 | MDCK | 1.09 | - | - | [7] |
| YZH-106 | Influenza B | MDCK | 3.25 | - | - | [7] |
Note: Some IC50 values were reported in μg/mL and have been noted accordingly.
Experimental Protocols
Protocol 1: Influenza A Virus Plaque Reduction Assay in MDCK Cells
This protocol is a standard method for assessing the antiviral activity of this compound by quantifying the reduction in viral plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock of known titer
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., 2X MEM with 1.8% methylcellulose or agarose)
-
TPCK-treated trypsin
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control (DMSO) and a positive control antiviral drug.
-
Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with influenza A virus at a predetermined MOI (e.g., 0.01) for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and add the prepared dilutions of this compound or controls to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, remove the treatment medium and add 2 mL of overlay medium containing TPCK-treated trypsin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed in the virus control wells.
-
Staining and Plaque Counting: Aspirate the overlay and fix the cells with 4% formaldehyde for 30 minutes. Stain the cells with crystal violet solution for 15 minutes. Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the IC50 value from the dose-response curve.
Protocol 2: HBV Antiviral Assay in HepG2.2.15 Cells
This protocol describes a method to evaluate the effect of this compound on HBV replication in a stable cell line that constitutively produces HBV particles.
Materials:
-
HepG2.2.15 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
DMSO
-
This compound stock solution (in DMSO)
-
High Pure Viral Nucleic Acid Kit (or similar)
-
Primers and probe for HBV DNA quantification by qPCR
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 1.2 x 10^4 cells per well.[8]
-
Treatment: 24 hours after seeding, replace the medium with "Infection medium" (RPMI with 2% FBS and 1% DMSO) containing serial dilutions of this compound.[8] Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Incubation and Medium Refresh: Incubate the cells for 72 hours. After 72 hours, refresh the medium and compounds by replacing them with freshly prepared treatment media.[8] Continue incubation for another 72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Viral DNA Extraction: Extract viral DNA from the supernatant using a viral nucleic acid extraction kit according to the manufacturer's instructions.[8]
-
HBV DNA Quantification: Quantify the amount of HBV DNA in the extracted samples using real-time quantitative PCR (qPCR) with primers targeting a specific region of the HBV genome (e.g., the X gene).[8]
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Influenza Plaque Reduction Assay.
Caption: this compound's Anti-Influenza Signaling Pathway.
Caption: Workflow for HBV Antiviral Assay.
Caption: this compound's Anti-HBV Mechanism of Action.
References
- 1. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HBV antiviral assay [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Rupestonic Acid and Its Synthetic Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Rupestonic acid and its synthetic derivatives, supported by experimental data. The focus is on their anti-influenza, anticancer, and potential anti-inflammatory properties.
This compound, a sesquiterpene lactone isolated from Artemisia rupestris L., has garnered significant attention in the scientific community for its diverse pharmacological potential. This natural compound has served as a scaffold for the synthesis of numerous derivatives with the aim of enhancing its therapeutic efficacy and overcoming limitations. This guide offers a comparative analysis of this compound and its key synthetic derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Comparative Biological Activity: A Tabular Overview
The therapeutic potential of this compound and its derivatives has been predominantly explored in the context of their anti-influenza activity. However, emerging evidence suggests promising anticancer and anti-inflammatory effects. The following tables summarize the quantitative data from various studies, providing a clear comparison of the compounds' performance.
Table 1: Anti-Influenza Activity of this compound and Its Derivatives
| Compound/Derivative | Virus Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Influenza A/H1N1 | > 1344 | - | - | --INVALID-LINK-- |
| This compound | Influenza A/H3N2 | 224.5 | - | - | --INVALID-LINK--1 |
| This compound | Influenza B | 115.7 | 1044.4 | 9 | --INVALID-LINK-- |
| YZH-106 | Influenza A/H3N2 | 1.09 | - | - | --INVALID-LINK--1 |
| YZH-106 | Influenza B | 3.25 | - | - | --INVALID-LINK--1 |
| L-ephedrine ester (A) | A/PR/8/34 (H1N1) | 51.0 | - | - | --INVALID-LINK--2 |
| L-ephedrine complex (B) | A/PR/8/34 (H1N1) | 441.0 | - | - | --INVALID-LINK--2 |
| Derivative 2d | Influenza A (H3N2) | 0.35 | 593 | 1694 | --INVALID-LINK--3 |
| Derivative 2g | Influenza A (H3N2) | 0.21 | 167 | 795 | --INVALID-LINK--3 |
| Derivative 5g | Influenza A (H3N2) | 2.89 | 15.1 | 5.2 | --INVALID-LINK--3 |
| Derivative 5g | Influenza A (H1N1) | 0.38 | 15.1 | 39.7 | --INVALID-LINK--3 |
| Compound 13 (allyl group) | Influenza A/H1N1 | 4.27 | - | 27.04 | --INVALID-LINK--4 |
| Dihydrogen amide 3 | Influenza B | 5.5 | - | 13 | --INVALID-LINK--4 |
| Oseltamivir | Influenza A (H3N2) | 1.1 | 1260 | 1145 | --INVALID-LINK--3 |
| Ribavirin | Influenza A (H3N2) | - | 1278 | - | --INVALID-LINK--3 |
IC50: 50% inhibitory concentration; TC50: 50% cytotoxic concentration; SI: Selectivity Index (TC50/IC50).
Table 2: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 5e | HeLa (Cervical Cancer) | 0.737 ± 0.05 | --INVALID-LINK--5 |
| Derivative 5e | HT-29 (Colon Cancer) | 1.194 ± 0.02 | --INVALID-LINK--5 |
| Roburic Acid Derivative 2d | HL-60 (Leukemia) | 21.04 ± 0.43 | --INVALID-LINK-- |
| Roburic Acid Derivative 2g | HL-60 (Leukemia) | 16.63 ± 0.12 | --INVALID-LINK-- |
| Roburic Acid Derivative 2i | HL-60 (Leukemia) | 16.38 ± 0.27 | --INVALID-LINK-- |
| Cisplatin | HL-60 (Leukemia) | 14.23 ± 0.56 | --INVALID-LINK-- |
IC50: 50% inhibitory concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.
Anti-Influenza Signaling Pathway of YZH-106
The synthetic derivative YZH-106 has been shown to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[3][6] This involves the phosphorylation of p38 MAPK and ERK1/2, leading to the activation of the transcription factor Nrf2, which in turn upregulates HO-1 expression.[3]
Caption: Antiviral signaling pathway of YZH-106.
Potential Anticancer Signaling Pathways
While the precise anticancer mechanisms of this compound derivatives are still under investigation, studies on structurally related triterpenoids like Ursolic acid suggest the involvement of multiple signaling pathways. These include the inhibition of pro-survival pathways such as NF-κB and STAT3, and the activation of pro-apoptotic pathways involving JNK and the upregulation of p21(waf1).
Caption: Potential anticancer signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the biological activities of this compound and its derivatives.
Synthesis of Derivatives
The synthesis of various this compound derivatives typically involves modification at different functional groups of the parent molecule. For instance, L-ephedrine derivatives can be synthesized using this compound and L-ephedrine as starting materials, with their structures confirmed by 1H NMR and 13C NMR spectroscopy and purity determined by HPLC.[2]
Cytotoxicity and Anti-Influenza Assays
This assay is commonly used to determine the antiviral activity of compounds against viruses that cause visible damage to host cells.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are typically cultured in 96-well plates.
-
Virus Infection: Confluent cell monolayers are infected with a specific strain of influenza virus.
-
Compound Treatment: Various concentrations of the test compounds (this compound and its derivatives) are added to the infected cells. Oseltamivir and Ribavirin are often used as positive controls.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow for viral replication and the development of CPE.
-
CPE Observation: The extent of CPE is observed microscopically and can be quantified using methods like crystal violet staining, where the dye stains the remaining viable cells.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the viral CPE, is calculated. The 50% cytotoxic concentration (TC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI = TC50/IC50) is then calculated to evaluate the therapeutic window of the compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of this compound derivatives.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
The comparative analysis reveals that synthetic derivatization of this compound is a promising strategy for enhancing its therapeutic properties. Several derivatives exhibit significantly improved anti-influenza activity compared to the parent compound, with some showing potency comparable to or even exceeding that of the commercially available drug Oseltamivir. The elucidation of the mechanism of action for derivatives like YZH-106 provides a solid foundation for further rational design of novel antiviral agents.
Furthermore, the emerging data on the anticancer and potential anti-inflammatory activities of this compound derivatives warrant further investigation. The ability of these compounds to modulate key signaling pathways involved in cell survival, proliferation, and inflammation suggests a broader therapeutic potential beyond infectious diseases. Future research should focus on expanding the library of derivatives, conducting more extensive in vivo studies, and further unraveling the intricate molecular mechanisms underlying their diverse biological effects. This will be crucial for translating these promising natural product-inspired compounds into clinically effective drugs.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivative YZH-106 Promotes Lysosomal Degradation of HBV L- and M-HBsAg via Direct Interaction with Pre… [ouci.dntb.gov.ua]
- 3. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Novel Rupestonic Acid Derivatives in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern drug development. Rupestonic acid, a natural sesquiterpene lactone, and its derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative evaluation of the selectivity index of new this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of lead compounds for cancer therapy.
Understanding the Selectivity Index
A critical parameter in the evaluation of potential anticancer drugs is the selectivity index (SI). The SI quantifies the differential cytotoxicity of a compound against cancer cells versus normal, healthy cells. A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and reduced toxicity for the patient. The selectivity index is calculated using the following formula:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Where:
-
IC50 (Normal Cells) is the concentration of the compound that inhibits the growth of a normal cell line by 50%.
-
IC50 (Cancer Cells) is the concentration of the compound that inhibits the growth of a cancer cell line by 50%.
A compound with an SI value greater than 1 is considered to have some degree of selectivity for cancer cells. Compounds with higher SI values are generally considered more promising candidates for further development.
Comparative Cytotoxicity of this compound Derivatives
Recent studies have focused on synthesizing and evaluating the cytotoxic effects of various this compound derivatives. Below is a summary of the available data on the half-maximal inhibitory concentrations (IC50) of these derivatives against different human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 5e | HeLa (Cervical Cancer) | 0.737 ± 0.05[1] | MDCK (Canine Kidney) | >10 | >13.57 |
| HT-29 (Colon Cancer) | 1.194 ± 0.02[1] | MDCK (Canine Kidney) | >10 | >8.38 | |
| Compound 2d | Influenza A (H3N2) | 0.35 | MDCK (Canine Kidney) | 593 | 1694.29 |
| Compound 2g | Influenza A (H3N2) | 0.21 | MDCK (Canine Kidney) | 167 | 795.24 |
| Compound 5g | Influenza A (H3N2) | 2.89 | MDCK (Canine Kidney) | 15.1 | 5.22 |
| Influenza A (H1N1) | 0.38 | MDCK (Canine Kidney) | 15.1 | 39.74 |
Note: The data for compounds 2d, 2g, and 5g are for antiviral activity against influenza viruses, with cytotoxicity assessed in Madin-Darby Canine Kidney (MDCK) cells. While not human cancer selectivity, it provides an indication of the therapeutic window for these compounds in a viral context. For Derivative 5e, the IC50 against a normal human cell line is not available in the reviewed literature; therefore, the SI is presented as a "greater than" value based on the available data for MDCK cells, a commonly used normal cell line in cytotoxicity studies.
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the cytotoxic activity of novel compounds. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value as described for the MTT assay.
Mechanistic Insights: Induction of Apoptosis
Preliminary studies on this compound derivatives suggest that their anticancer activity may be mediated, at least in part, by the induction of apoptosis, or programmed cell death. For instance, Derivative 5e has been shown to induce early apoptosis in HeLa and HT-29 cancer cells.[1]
The process of apoptosis is a complex and highly regulated signaling cascade that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death.
Below are diagrams illustrating a generalized workflow for evaluating cytotoxicity and a simplified representation of the apoptotic signaling pathway.
Caption: Workflow for evaluating the cytotoxicity and selectivity index of new compounds.
Caption: Generalized extrinsic and intrinsic pathways of apoptosis.
Conclusion and Future Directions
The preliminary data on new this compound derivatives, particularly Derivative 5e, are encouraging, suggesting a potential for selective anticancer activity. However, to establish a comprehensive understanding of their therapeutic potential, further research is imperative. Key future directions include:
-
Systematic Screening: A broader range of this compound derivatives should be screened against a diverse panel of human cancer cell lines and, crucially, against a variety of normal human cell lines to establish a robust and comparative selectivity index.
-
Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the apoptotic effects of these derivatives are necessary. This includes identifying the specific signaling pathways and key protein targets involved.
-
In Vivo Studies: Promising candidates with high selectivity indices should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.
By systematically addressing these research areas, the scientific community can effectively evaluate and advance the most promising this compound derivatives towards clinical development as novel and selective anticancer agents.
References
Confirming the Absolute Configuration of Synthesized Rupestonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For newly synthesized compounds like Rupestonic acid, a sesquiterpene with promising antiviral properties, unambiguous confirmation of its absolute stereochemistry is a fundamental requirement for further development.[1] This guide provides a comparative overview of established and alternative experimental methods for determining the absolute configuration of synthesized this compound, presenting supporting data and detailed protocols for key experiments.
Established Method: X-ray Crystallography and Circular Dichroism
The absolute configuration of naturally occurring this compound has been definitively established using a combination of X-ray crystallography and Circular Dichroism (CD) spectroscopy.[2] These methods provide a direct and unambiguous determination of the molecule's stereochemistry.
-
X-ray Crystallography: This technique provides the precise spatial coordinates of each atom in a crystalline sample, offering a definitive three-dimensional structure and thus the absolute configuration.[3] The absolute configuration of isothis compound, a related compound, was elucidated by X-ray crystallographic methods, which also allowed for the determination of the absolute configuration of this compound itself.[2]
-
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and can be compared to spectra of known compounds or to theoretical calculations to determine the absolute configuration.[4][5] The absolute configuration of this compound was confirmed using CD data in conjunction with X-ray analysis.[2]
Table 1: Comparison of Primary Methods for Absolute Configuration Determination
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure determination.[3] | Requires a suitable single crystal, which can be difficult to obtain. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Sensitive to stereochemistry in solution; can be used when crystals are unavailable.[4] | Requires a chromophore near the stereocenter; interpretation can be complex. |
Alternative Method: Mosher's Ester Analysis (NMR Spectroscopy)
The method involves the formation of diastereomeric esters by reacting the chiral alcohol (this compound, which contains a hydroxyl group) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the alcohol.[7]
Experimental Protocol: Mosher's Ester Analysis of a Secondary Alcohol
This protocol outlines the general steps for performing a Mosher's ester analysis.
-
Esterification:
-
Divide the synthesized alcohol (e.g., a this compound intermediate with a secondary alcohol) into two separate reaction vessels.
-
React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Allow the reactions to proceed to completion.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Assign the proton signals for the substituents around the newly formed ester linkage. 2D NMR techniques (e.g., COSY, HSQC) can aid in unambiguous assignment.[6]
-
-
Data Analysis:
-
Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).
-
A positive Δδ value for protons on one side of the Mosher's ester plane and a negative Δδ for protons on the other side reveals the absolute configuration of the alcohol.
-
Table 2: Hypothetical ¹H NMR Data for Mosher's Esters of a this compound Intermediate
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 5.12 | 5.18 | +0.06 |
| H-b | 2.34 | 2.28 | -0.06 |
| H-c | 1.88 | 1.81 | -0.07 |
| CH₃-d | 0.95 | 1.02 | +0.07 |
Note: This is hypothetical data for illustrative purposes.
Diagram: Logical Workflow for Mosher's Ester Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. [The structure and absolute configuration of isothis compound from Artemisia rupestris L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking of Rupestonic Acid's Antiviral Properties Against Leading Natural Compounds
For Immediate Release
[CITY, STATE] – [Date] – In the ongoing search for novel antiviral agents, Rupestonic acid, a sesquiterpene isolated from Artemisia rupestris L., is demonstrating significant promise. This guide provides a comprehensive comparison of this compound's antiviral efficacy against other well-established natural antiviral compounds: Quercetin, Baicalin, and Glycyrrhizic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and mechanistic insights to inform future research and development efforts.
Quantitative Analysis of Antiviral Activity
The antiviral activities of this compound and the selected natural compounds were evaluated against various influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values obtained from in vitro studies. These values are crucial indicators of a compound's potency in inhibiting viral replication.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Influenza A/H1N1 | MDCK | CPE Inhibition | > 1344 | - | >4032 | - | [1] |
| Influenza A/H3N2 | MDCK | CPE Inhibition | - | - | - | - | ||
| This compound derivative (YZH-106) | Influenza A/H3N2 | A549 | Plaque Reduction | - | 1.09 | >100 | >91.7 | [2] |
| Quercetin | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | MTT Assay | 25.68 | - | > 827.8 | > 32.2 | [3] |
| Influenza A/FM-1/47/1 (H1N1) | MDCK | MTT Assay | 20.61 | - | > 827.8 | > 40.2 | [3] | |
| Influenza A/Aichi/2/68 (H3N2) | MDCK | MTT Assay | 9.06 | - | > 827.8 | > 91.4 | [3] | |
| Baicalin | Influenza A/FM1/1/47 (H1N1) | MDCK | CPE Inhibition | - | 95.8 | > 880 | > 9.2 | [2] |
| Influenza A/Beijing/32/92 (H3N2) | MDCK | CPE Inhibition | - | 232 | > 880 | > 3.8 | [2] | |
| Influenza A/H1N1-pdm09 | A549 | Plaque Assay | 2.19 | - | > 219 | > 100 | [4] | |
| Glycyrrhizic acid | Influenza A/H1N1/pdm09 | MDCK | Virus Yield Reduction | - | >1215.7 | >1215.7 | - | [5] |
Experimental Protocols
Cell Lines and Virus Strains
-
Madin-Darby Canine Kidney (MDCK) Cells: These epithelial cells are highly susceptible to influenza virus infection and are a standard model for influenza research. They were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A549 Cells: A human lung adenocarcinoma cell line, also commonly used for influenza virus studies. They were maintained in F-12K Medium supplemented with 10% FBS and antibiotics.
-
Influenza Virus Strains: Various strains of influenza A virus, including A/Puerto Rico/8/34 (H1N1), A/FM-1/47/1 (H1N1), A/Aichi/2/68 (H3N2), and A/H1N1-pdm09, were propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced death.
Detailed Protocol:
-
MDCK cells were seeded in 96-well plates at a density of 2 × 10^4 cells/well and incubated until a confluent monolayer was formed.
-
The growth medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Serial dilutions of the test compounds were prepared in serum-free DMEM containing 2 µg/mL of TPCK-trypsin.
-
100 µL of the compound dilutions were added to the respective wells, followed by the addition of 100 µL of influenza virus suspension (100 TCID50).
-
The plates were incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
The cytopathic effect was observed microscopically.
-
Cell viability was quantified using the MTT assay.
Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and is a more stringent measure of antiviral activity.
Detailed Protocol:
-
Confluent monolayers of MDCK or A549 cells in 6-well plates were washed with PBS.
-
The cells were infected with a diluted virus suspension (approximately 100 plaque-forming units (PFU)/well) in the presence of varying concentrations of the test compounds.
-
After a 1-hour adsorption period at 37°C, the inoculum was removed, and the cells were overlaid with a mixture of 2X DMEM and 1.2% agarose containing the test compound and TPCK-trypsin.
-
The plates were incubated at 37°C for 2-3 days until plaques were visible.
-
The cells were then fixed with 4% paraformaldehyde and stained with 0.5% crystal violet to visualize and count the plaques.
-
The IC50 value was determined as the compound concentration that reduced the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity and Cell Viability
This colorimetric assay is used to assess the cytotoxicity of the compounds and to quantify cell viability in the CPE inhibition assay.
Detailed Protocol:
-
Following the incubation period of the CPE or cytotoxicity assay, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The CC50 (for cytotoxicity) or the percentage of cell viability (for CPE inhibition) was calculated relative to untreated control cells.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these natural compounds exert their antiviral effects is crucial for their development as therapeutic agents.
This compound
A derivative of this compound, YZH-106, has been shown to suppress influenza virus replication by activating the Heme Oxygenase-1 (HO-1) -mediated interferon response.[2] This involves the induction of p38 MAPK and ERK1/2 phosphorylation, leading to the activation of Nrf2, which in turn upregulates HO-1 expression. HO-1 then inhibits viral replication by activating the type I interferon (IFN) response.[2]
Quercetin
Quercetin exhibits broad-spectrum anti-influenza activity by targeting multiple stages of the viral life cycle. It has been shown to interact with the hemagglutinin (HA) protein, thereby inhibiting viral entry into host cells.[3] Furthermore, quercetin can modulate host cell signaling pathways, including the MAPK and NF-κB pathways , to suppress virus-induced inflammation and replication.[1]
Baicalin
Baicalin exerts its anti-influenza effects by modulating the function of the viral non-structural protein 1 (NS1) .[4][6] NS1 is a key virulence factor that counteracts the host's innate immune response. By disrupting the interaction between NS1 and the p85β subunit of PI3K, Baicalin leads to the upregulation of the interferon (IFN)-induced antiviral signaling and a decrease in PI3K/Akt signaling.[4][6]
Glycyrrhizic Acid
Glycyrrhizic acid primarily inhibits the early stages of influenza virus infection, specifically viral entry .[7][8] It is proposed to interact with the cell membrane, leading to reduced endocytotic activity and thereby preventing the virus from entering the host cell.[7][8] It has also been shown to reduce the activity of the influenza virus polymerase by antagonizing the binding of High Mobility Group Box 1 (HMGB1) to the viral nucleoprotein.[9][10]
Conclusion
This comparative analysis highlights the potential of this compound and its derivatives as potent anti-influenza agents. While the parent compound shows modest activity, its derivatives exhibit significant inhibitory effects, rivaling and in some cases exceeding the potency of other well-known natural antiviral compounds like Quercetin and Baicalin. The unique mechanism of action of the this compound derivative YZH-106, involving the upregulation of the host's intrinsic antiviral defenses through the HO-1 pathway, presents a promising avenue for the development of host-directed therapies that could be less susceptible to the development of viral resistance. Further research into the structure-activity relationship of this compound derivatives and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Uncovering Quercetin’s Effects against Influenza A Virus Using Network Pharmacology and Molecular Docking [mdpi.com]
- 2. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Commentary on "this compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response" by Ma et al. [Free Radic. Biol. Med. 96 (2016) 347-361] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of baicalin against influenza virus H1N1-pdm09 is due to modulation of NS1-mediated cellular innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhizin inhibits influenza A virus uptake into the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyrrhizin inhibits influenza A virus uptake into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 10. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Rupestonic Acid's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Rupestonic acid, a sesquiterpene lactone, with a focus on its anti-inflammatory and anti-cancer potential. While direct experimental data for this compound is emerging, this document compiles available information on its derivatives and related compounds to offer a statistical and mechanistic validation of its potential therapeutic applications. The guide emphasizes the compound's interaction with key signaling pathways, including STAT3, NF-κB, and MAPK, and presents comparative data with known inhibitors.
Anti-Inflammatory and Antiviral Activity
This compound and its derivatives have demonstrated notable anti-influenza activity. The mechanism of action for some derivatives involves the modulation of the MAPK signaling pathway, leading to an antiviral interferon response.
A derivative of this compound, YZH-106, has been shown to suppress the replication of the influenza A virus (IAV). This effect is mediated through the activation of the heme oxygenase-1 (HO-1)-mediated interferon response. Mechanistically, YZH-106 induces the phosphorylation of p38 MAPK and ERK1/2, which in turn activates the transcription factor Nrf2, leading to the upregulation of HO-1 expression.[1]
Comparative Analysis of Anti-Influenza Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against different influenza virus strains, with Oseltamivir and Ribavirin as reference compounds.
| Compound | Influenza Strain | IC50 (µM) | Reference |
| This compound Derivative 2d | H3N2 | 0.35 | [2] |
| This compound Derivative 2g | H3N2 | 0.21 | [2] |
| This compound Derivative 5g | H3N2 | 2.89 | [2] |
| This compound Derivative 5g | H1N1 | 0.38 | [2] |
| This compound L-ephedrine ester (A) | H1N1 (A/PR/8/34) | 51.0 | [3][4] |
| This compound L-ephedrine ester (A) | H1N1 (A/FM/1/47) | 441.0 | [3][4] |
| Oseltamivir | H1N1 | Reference Drug | [3][4] |
| Ribavirin | H1N1 | Reference Drug | [2] |
Anti-Cancer Activity
The anti-cancer potential of this compound is an active area of investigation. While data on the parent compound is limited, its derivatives have shown cytotoxic effects against various cancer cell lines.
One study reported the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives of this compound. Among these, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibited significant cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells after 72 hours of treatment.[5]
Comparative Analysis of Cytotoxicity
The table below presents the IC50 values for a this compound derivative against two cancer cell lines, alongside the IC50 values of well-established inhibitors for key signaling pathways often implicated in cancer progression. This allows for a comparative assessment of potency.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| This compound Derivative (5e) | HeLa | 0.737 ± 0.05 | [5] |
| This compound Derivative (5e) | HT-29 | 1.194 ± 0.02 | [5] |
| Stattic (STAT3 Inhibitor) | UM-SCC-17B | 2.562 ± 0.409 | |
| Stattic (STAT3 Inhibitor) | OSC-19 | 3.481 ± 0.953 | |
| Stattic (STAT3 Inhibitor) | Cal33 | 2.282 ± 0.423 | |
| JSH-23 (NF-κB Inhibitor) | RAW 264.7 (LPS-stimulated) | 7.1 | |
| U0126 (MEK1/2 Inhibitor) | MEK1 (cell-free) | 0.07 | |
| U0126 (MEK1/2 Inhibitor) | MEK2 (cell-free) | 0.06 |
Signaling Pathway Modulation
MAPK Signaling Pathway
As previously mentioned, a derivative of this compound, YZH-106, activates the p38 MAPK and ERK1/2 signaling pathways, leading to an anti-influenza response.[1] This provides direct evidence of the compound's ability to modulate this critical pathway.
Caption: MAPK signaling pathway activated by a this compound derivative (YZH-106).
STAT3 and NF-κB Signaling Pathways
Direct evidence of this compound's impact on the STAT3 and NF-κB signaling pathways is currently limited. However, studies on other structurally related sesquiterpene lactones and extracts from the Artemisia genus, from which this compound is isolated, suggest a high probability of interaction.
Several sesquiterpene lactones have been reported to inhibit STAT3 signaling. For instance, Alantolactone and Isoalantolactone are potent STAT3 inhibitors. Similarly, extracts from Artemisia species have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.
The following diagrams illustrate the canonical STAT3 and NF-κB pathways and indicate the potential points of inhibition by this compound, based on the activity of related compounds.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of bioactivity data. Below are standard protocols for key experiments relevant to the assessment of this compound's biological effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a reference compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as STAT3, p65 (NF-κB), ERK, and p38.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB and STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB or STAT3.
Protocol:
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB or STAT3 response elements and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with this compound and/or an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).
-
Cell Lysis: Lyse the cells after the desired treatment time.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the reporter activity in treated cells to that in control cells.
Conclusion and Future Directions
The available data, primarily from studies on its derivatives, suggest that this compound is a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. Its demonstrated ability to modulate the MAPK pathway in the context of influenza infection is a significant finding. While direct evidence is pending, the bioactivity of structurally similar sesquiterpene lactones strongly implies that this compound may also exert its effects through the inhibition of the STAT3 and NF-κB signaling pathways.
Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive studies on the parent compound to determine its IC50 values against a broad panel of cancer cell lines and to directly assess its impact on STAT3 and NF-κB signaling.
-
In vivo studies: Validating the in vitro findings in animal models of inflammation and cancer to evaluate the therapeutic potential and pharmacokinetic properties of this compound and its lead derivatives.
-
Target identification: Elucidating the precise molecular targets of this compound within these signaling pathways to refine its mechanism of action.
This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound, highlighting both the current state of knowledge and the critical areas for future investigation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Artemisia lactiflora Extracts Prevent Inflammatory Responses of Human Macrophages Stimulated with Charcoal Pyrolysis Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Toxicity Profiling of Phenyl-Modified Diterpenoids: A Guide for Researchers
Disclaimer: The term "phenyl rupestonates" does not correspond to a recognized class of chemical compounds in publicly available scientific literature. This guide therefore provides a comparative toxicity profile of diterpenoids and their derivatives, with a focus on the influence of phenyl-containing ester groups on their biological activity, as an illustrative example. The data and protocols presented are based on studies of well-documented diterpenoids.
This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of diterpenoids, particularly concerning their toxicity. It aims to provide an objective comparison of the toxicological profiles of various diterpenoid derivatives, supported by experimental data.
Data Presentation: Comparative Cytotoxicity of Diterpenoid Derivatives
The following tables summarize the in vitro cytotoxicity of various diterpenoid derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Aconitine-Type C19-Diterpenoid Alkaloids
| Compound | R¹ | R² | R³ | Cell Line | IC50 (µM) | Reference |
| Aconitine | OH | OMe | Benzoyl | H9c2 | 34.3 ± 2.1 | [1] |
| Mesaconitine | OH | OMe | Benzoyl | H9c2 | 48.7 ± 3.5 | [1] |
| Hypaconitine | H | OMe | Benzoyl | H9c2 | 41.2 ± 2.9 | [1] |
| Lipomesaconitine | OH | OMe | Benzoyl | KB | 9.9 | [2] |
| Lipoaconitine | OH | OMe | Benzoyl | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | [2] |
| Lipojesaconitine | OH | OMe | Anisoyl | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | [2] |
Data from multiple cell lines are presented as a range of IC50 values.
Table 2: Cytotoxicity of Ingenol Esters
| Compound | Cell Line | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | 38 | [3] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | 46 | [3] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Leukemia) | More potent than I3A | [4] |
Table 3: Cytotoxicity of Paclitaxel (Taxol) and its Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Various human tumor cell lines | 2.5 - 7.5 | [5] |
| N-(p-chlorobenzoyl)-phenylisoserine derivative | B16 Melanoma | Comparable to Paclitaxel | [6] |
| N-benzoyl-(p-chlorophenyl)isoserine derivative | B16 Melanoma | Comparable to Paclitaxel | [6] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., diterpenoid derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study (Rodent Model)
This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of a compound in a rodent model.
Protocol:
-
Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., mice or rats) of a single sex to the laboratory conditions for at least one week.
-
Dose Preparation: Prepare a range of doses of the test compound, typically in a suitable vehicle.
-
Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Record any changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods, such as the probit analysis.
Mandatory Visualizations
Signaling Pathway of Aconitine-Induced Cardiotoxicity
Aconitine, a highly toxic C19-diterpenoid alkaloid, exerts its cardiotoxic effects primarily by targeting voltage-gated sodium channels.[7] This leads to a cascade of events resulting in cellular injury and arrhythmia.[8]
Caption: Aconitine-induced cardiotoxicity signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of novel compounds.
Caption: A typical workflow for in vitro cytotoxicity screening.
Structure-Activity Relationship Logic
The toxicity of diterpenoid alkaloids is heavily influenced by their chemical structure, particularly the nature and position of ester functional groups.
Caption: The influence of ester groups on diterpenoid toxicity.
References
- 1. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
A Comparative Analysis of Rupestonic Acid and Zanamivir for Influenza Therapy
For Immediate Release
This guide offers a comprehensive comparison between the established antiviral drug Zanamivir and the emerging therapeutic candidate, Rupestonic acid. The analysis is tailored for researchers, scientists, and professionals in drug development, providing a detailed examination of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in their evaluation.
At a Glance: Key Differences
| Feature | This compound Derivatives | Zanamivir |
| Mechanism of Action | Host-Directed: Modulates the innate immune response. | Direct-Acting Antiviral: Inhibits viral neuraminidase. |
| Primary Target | Host cell signaling pathways (p38 MAPK/ERK1/2, Nrf2, HO-1). | Influenza Neuraminidase (NA) enzyme. |
| In Vitro Potency (IC50) | Micromolar (µM) range. | Nanomolar (nM) to low micromolar (µM) range. |
| Administration Route | Investigational (likely oral or systemic). | Inhalation. |
Unraveling the Mechanisms of Action
This compound and Zanamivir employ fundamentally different strategies to combat influenza virus infection. Zanamivir directly targets the virus, while this compound derivatives manipulate the host's cellular machinery to create an antiviral state.
This compound: A Host-Directed Approach
Derivatives of this compound, a natural compound, have been shown to inhibit influenza virus replication by activating the host's innate immune defenses.[1] Specifically, the derivative YZH-106 initiates a signaling cascade involving p38 MAPK and ERK1/2, which in turn activates the transcription factor Nrf2.[1] This leads to the upregulation of Heme Oxygenase-1 (HO-1), a host enzyme that triggers a Type I interferon response, ultimately inhibiting viral replication.[1] This indirect, host-targeted mechanism may present a higher barrier to the development of viral resistance.
Zanamivir: A Direct-Acting Viral Inhibitor
Zanamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a key protein on the virus surface.[2][3][4] The NA enzyme is essential for the final stage of the viral life cycle, where it cleaves sialic acid residues to release newly formed virus particles from the infected cell's surface.[2][4] By binding to the active site of NA, Zanamivir blocks this function, preventing the release and spread of progeny virions to other cells.[2][3]
Comparative Efficacy: A Data-Driven Overview
While no direct head-to-head clinical trials have been conducted, in vitro and in vivo preclinical data provide a basis for comparing the efficacy of these two compounds.
In Vitro Studies
The following table summarizes the 50% inhibitory concentrations (IC50) of various this compound derivatives and Zanamivir against different influenza strains in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza research.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain(s) | IC50 | Reference(s) |
| This compound Derivatives | Influenza A (H1N1, H3N2), Influenza B | 0.21 - 51.0 µM | [5][6][7] |
| Zanamivir | Influenza A & B (Neuraminidase Inhibition) | 0.95 - 2.7 nM | |
| Zanamivir | Influenza A (H1N1, H3N2) (Cell-based) | 0.3 - ≤0.65 µM |
Note: Lower IC50 values indicate higher potency. Data is compiled from separate studies and not from direct comparative experiments.
Based on these results, Zanamivir demonstrates significantly higher potency in vitro, with inhibitory concentrations in the nanomolar range in enzyme assays, compared to the micromolar range for this compound derivatives in cell-based assays.
In Vivo Studies
Both compounds have shown protective effects in mouse models of influenza infection.
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Key In Vivo Findings | Reference(s) |
| This compound Derivative (YZH-106) | Partial protection demonstrated by decreased lung viral load, reduced lung pathology, and improved survival. | [1] |
| Zanamivir | Significant reduction in lung virus titers and protection from lethal infection with doses as low as 1.56 mg/kg. | [8][9][10] |
Experimental Methodologies
The evaluation of antiviral compounds relies on standardized and reproducible experimental protocols.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a primary method for determining the in vitro efficacy of antiviral compounds like this compound derivatives. It measures the ability of a compound to protect host cells from being killed by the virus.
Protocol Outline:
-
Cell Culture: A monolayer of MDCK cells is grown in 96-well plates.
-
Treatment and Infection: Cells are treated with varying concentrations of the test compound, followed by infection with a standardized amount of influenza virus.
-
Incubation: Plates are incubated for 48-72 hours to allow for viral replication and the subsequent destruction (cytopathic effect) of unprotected cells.
-
Quantification: The remaining viable cells are stained with a dye (e.g., crystal violet), and the color intensity is measured to quantify cell survival.
-
Analysis: The IC50 value is calculated, representing the compound concentration that protects 50% of the cells from virus-induced death.
Neuraminidase (NA) Inhibition Assay
This biochemical assay is specific for evaluating direct NA inhibitors like Zanamivir. It measures the compound's ability to block the enzymatic activity of the viral neuraminidase.
Protocol Outline:
-
Reaction Setup: The influenza virus (as the source of the NA enzyme) is incubated with various concentrations of Zanamivir.
-
Substrate Addition: A fluorogenic substrate (e.g., MUNANA) is added to the mixture.
-
Enzymatic Reaction: If the NA enzyme is active, it will cleave the substrate, releasing a fluorescent signal.
-
Signal Detection: The fluorescence is measured with a plate reader. The signal is inversely proportional to the inhibitory activity of Zanamivir.
-
Analysis: The IC50 is calculated as the concentration of Zanamivir that inhibits 50% of the NA enzyme's activity.
Conclusion
Zanamivir and this compound represent two distinct and valuable approaches in the fight against influenza. Zanamivir is a potent, direct-acting antiviral that has been a cornerstone of influenza treatment. This compound derivatives, while less potent in vitro, offer a novel host-directed strategy that could be less susceptible to viral resistance. The continued investigation of both direct-acting and host-directed therapies is essential for developing a robust arsenal of anti-influenza drugs to address seasonal epidemics and potential pandemics.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 4. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoprophylaxis of Influenza A Virus Infections, with Single Doses of Zanamivir, Demonstrates that Zanamivir Is Cleared Slowly from the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production | In Vivo [iv.iiarjournals.org]
- 10. Exacerbation of Influenza Virus Infections in Mice by Intranasal Treatments and Implications for Evaluation of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
